molecular formula C10H8BrN B1275473 4-bromo-3-methylisoquinoline CAS No. 133100-87-5

4-bromo-3-methylisoquinoline

Cat. No.: B1275473
CAS No.: 133100-87-5
M. Wt: 222.08 g/mol
InChI Key: GAGBZCVLKGZXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-methylisoquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGBZCVLKGZXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396294
Record name 4-bromo-3-methyl-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133100-87-5
Record name 4-bromo-3-methyl-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-bromo-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-bromo-3-methylisoquinoline, tailored for researchers, scientists, and professionals in drug development. The document summarizes available data, outlines a potential synthetic pathway, and discusses the prospective biological significance of this compound based on the activities of related isoquinoline derivatives.

Core Chemical Properties

This compound is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. Its core chemical identifiers and properties are summarized below.

PropertyValueCitation
Molecular Formula C₁₀H₈BrN[1][2]
Molecular Weight 222.08 g/mol [2]
CAS Number 133100-87-5[2]
Density 1.5 g/cm³ (predicted)[3]
Purity (Commercial) Typically available at ≥95%[3]

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature. For reference, the chemical shifts of the parent 4-bromoisoquinoline have been reported[5][6]. The presence of the methyl group at the 3-position in this compound would be expected to influence the chemical shifts of the surrounding protons and carbons.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature. However, a general and selective synthesis for 3-substituted 4-bromoisoquinolines has been described, which could likely be adapted for the synthesis of the target compound[7]. This method involves a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides.

Potential Synthetic Protocol: Palladium-Catalyzed Cyclization

A plausible synthetic route to this compound could involve the following key steps, based on the synthesis of related compounds[7]:

  • Preparation of the 2-alkynyl benzyl azide precursor: This would involve the synthesis of a benzyl azide substituted at the 2-position with a propyne group.

  • Palladium-catalyzed cyclization: The 2-(prop-1-yn-1-yl)benzyl azide would then undergo an intramolecular cyclization reaction.

The proposed reaction conditions for the cyclization to yield a 3-substituted 4-bromoisoquinoline are as follows[7]:

  • Catalyst: Palladium(II) bromide (PdBr₂)

  • Bromine Source: Copper(II) bromide (CuBr₂)

  • Additive: Lithium bromide (LiBr)

  • Solvent: Acetonitrile (MeCN)

  • Temperature: 80 °C

A schematic representation of this potential synthetic workflow is provided below.

Synthetic_Pathway_4_bromo_3_methylisoquinoline start 2-(prop-1-yn-1-yl)benzyl azide product This compound start->product Intramolecular Cyclization reagents PdBr₂ (5 mol%) CuBr₂ (3 equiv.) LiBr (2 equiv.) solvent_temp MeCN 80 °C

A potential synthetic pathway for this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is not currently available in the scientific literature. However, the isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities[8].

Context from Related Isoquinoline Derivatives:
  • Antimalarial Activity: Novel 4-cyano-3-methylisoquinoline inhibitors have demonstrated activity against Plasmodium falciparum[9].

  • Analgesic and Anti-inflammatory Properties: Derivatives of 3-bromo isoquinoline have been synthesized and shown to possess noteworthy analgesic and anti-inflammatory activity[10][11].

  • Antibacterial and Antifungal Activities: The isoquinoline nucleus is a core component of many compounds with antibacterial and antifungal properties[8][10].

  • Anticancer Potential: Certain brominated quinolines and isoquinolines have been investigated for their antiproliferative activities against various cancer cell lines[12][13]. For instance, derivatives of methyl 4-bromoisoquinoline-7-carboxylate have been explored as inhibitors of tumor invasion and metastasis in vitro[12].

Given the established biological activities of closely related isoquinoline derivatives, this compound represents a compound of interest for further investigation in drug discovery programs. A logical workflow for the initial biological screening of this compound is proposed below.

Biological_Screening_Workflow compound This compound primary_screening Primary Biological Screening compound->primary_screening antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) primary_screening->antimicrobial antiparasitic Antiparasitic Assays (e.g., Antimalarial) primary_screening->antiparasitic cytotoxicity Cytotoxicity Assays (e.g., Cancer Cell Lines) primary_screening->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., COX, Kinases) primary_screening->enzyme_inhibition hit_identification Hit Identification & Prioritization antimicrobial->hit_identification antiparasitic->hit_identification cytotoxicity->hit_identification enzyme_inhibition->hit_identification secondary_screening Secondary & Mechanistic Studies hit_identification->secondary_screening

A proposed workflow for the biological screening of this compound.

Safety and Handling

This compound is classified with the following hazard statements[3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical entity with potential for further exploration, particularly in the field of medicinal chemistry. While there is a notable lack of comprehensive experimental data for its physical and biological properties, the known activities of related isoquinoline derivatives provide a strong rationale for its synthesis and subsequent biological evaluation. The synthetic methodologies developed for similar compounds offer a clear path forward for obtaining this molecule for research purposes. Future studies are warranted to fully characterize this compound and to explore its potential as a lead compound in drug discovery.

References

Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-bromo-3-methylisoquinoline

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structure, properties, synthesis, and potential applications. The strategic placement of the bromine atom and methyl group on the isoquinoline scaffold makes it a versatile building block for creating complex molecular architectures.

This compound is an aromatic heterocyclic compound. The core structure consists of a benzene ring fused to a pyridine ring, forming the isoquinoline scaffold. A methyl group is substituted at position 3, and a bromine atom is at position 4.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[]
CAS Number 133100-87-5[][2][3]
Molecular Formula C₁₀H₈BrN[4]
Molecular Weight 222.08 g/mol [2]
Density ~1.5 g/cm³ (Predicted)[3]
Purity ≥95% (Commercially available)[]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic and Analytical Data

While experimental spectra for this compound are not widely published, the expected analytical data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 9.1 - 9.3sH-1
~ 8.0 - 8.2dH-5 or H-8
~ 7.6 - 7.9mH-6, H-7
~ 7.5 - 7.7dH-5 or H-8
~ 2.8 - 3.0s-CH₃

Note: Predicted values are based on the known spectra of isoquinoline and substituted derivatives. The exact chemical shifts and coupling constants would require experimental verification.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 152 - 155C-1
~ 150 - 153C-3
~ 135 - 138C-4a
~ 130 - 132C-7
~ 128 - 130C-5
~ 127 - 129C-8a
~ 126 - 128C-6
~ 125 - 127C-8
~ 118 - 122C-4
~ 20 - 24-CH₃

Note: The chemical shift of the carbon atom attached to bromine (C-4) is subject to "heavy atom effects" and can deviate from standard predictions.

Table 4: Expected Mass Spectrometry and IR Data

TechniqueExpected Data
Mass Spec. (EI) Molecular ion peaks (M⁺, M+2) at m/z 221 and 223 with an approximate 1:1 intensity ratio, characteristic of a monobrominated compound.[5]
Infrared (IR) ~3050-3100 cm⁻¹ (Aromatic C-H stretch), ~1600, ~1550, ~1480 cm⁻¹ (C=C and C=N ring stretches), ~2920-2980 cm⁻¹ (Aliphatic C-H stretch), ~600-800 cm⁻¹ (C-Br stretch).

Synthesis Methodology

The synthesis of 4-bromoisoquinolines is often achieved through a palladium-catalyzed intramolecular cyclization of 2-alkynyl benzyl azide precursors.[6][7] This method allows for the concurrent formation of the isoquinoline ring system and the introduction of the bromine atom at the C-4 position.

G cluster_start Starting Materials start1 2-Alkynyl Benzyl Azide reaction Palladium-Catalyzed Intramolecular Annulation start1->reaction 80°C start2 Pd Catalyst (e.g., PdBr₂) start2->reaction 80°C start3 Bromine Source (e.g., CuBr₂) start3->reaction 80°C start4 Solvent (e.g., MeCN) start4->reaction 80°C purification Workup & Purification (Filtration, Column Chromatography) reaction->purification product This compound purification->product

Figure 1. General workflow for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative procedure adapted from published methods for the synthesis of 4-bromoisoquinoline derivatives.[7]

  • Reaction Setup : To a reaction vessel, add the 2-alkynyl benzyl azide precursor (1.0 eq.), palladium(II) bromide (PdBr₂, 5 mol%), copper(II) bromide (CuBr₂, 3.0 eq.), and lithium bromide (LiBr, 2.0 eq.).

  • Solvent Addition : Add anhydrous acetonitrile (MeCN) as the solvent.

  • Reaction Conditions : Stir the mixture at 80°C under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst and inorganic salts.

  • Extraction : Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Research and Drug Development

The isoquinoline nucleus is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[6] The presence of a bromine atom at the C-4 position of this compound makes it an exceptionally useful intermediate for generating molecular diversity. The C-Br bond serves as a versatile synthetic handle for various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of functional groups.

G cluster_rxn Chemical Diversification via Cross-Coupling start This compound (Starting Block) suzuki Suzuki Coupling (+ Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (+ Alkynes) start->sonogashira buchwald Buchwald-Hartwig (+ Amines) start->buchwald heck Heck Coupling (+ Alkenes) start->heck library Library of Novel Isoquinoline Derivatives suzuki->library sonogashira->library buchwald->library heck->library screening Biological Screening (HTS, Phenotypic Assays) library->screening lead Lead Compound Identification screening->lead

Figure 2. Logical workflow for the use of this compound in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 5: GHS Hazard and Precautionary Statements

CodeStatement
H302 Harmful if swallowed.[3]
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]
H335 May cause respiratory irritation.[3]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P264 Wash hands thoroughly after handling.[3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a high-value chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its well-defined structure and the synthetic accessibility provided by modern catalytic methods make it an attractive starting material. The reactivity of the C-4 bromine atom allows for extensive functionalization, enabling the rapid generation of diverse chemical libraries essential for modern drug discovery programs. Proper handling in accordance with safety guidelines is necessary to mitigate potential hazards.

References

An In-depth Technical Guide to 4-Bromo-3-methylisoquinoline (CAS Number: 133100-87-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available technical data for 4-Bromo-3-methylisoquinoline. It is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use.

Introduction

This compound, identified by CAS number 133100-87-5, is a halogenated derivative of the isoquinoline scaffold. Isoquinolines are a significant class of nitrogen-containing heterocyclic compounds, with the core structure being a key feature in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, along with a discussion of its potential applications in research and drug development based on the activities of structurally related compounds. While specific biological data for this compound is not extensively available in public literature, its role as a chemical intermediate suggests its utility in the synthesis of more complex molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
CAS Number 133100-87-5[]
IUPAC Name This compound[]
Molecular Formula C₁₀H₈BrN[]
Molecular Weight 222.08 g/mol []
InChI InChI=1S/C10H8BrN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3[]
SMILES CC1=C(Br)C2=CC=CC=C2C=N1[]

Synthesis and Reactivity

A plausible synthetic approach could involve the bromination of 3-methylisoquinoline. The challenge in such a reaction lies in achieving regioselectivity to obtain the desired 4-bromo isomer. Alternatively, construction of the isoquinoline ring from a suitably substituted benzene derivative already bearing the bromine and methyl functionalities is a common strategy in heterocyclic chemistry.

One general method for the synthesis of 4-bromoisoquinolines involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides in the presence of a bromine source like CuBr₂.[3] This method has been shown to be effective for a variety of substituted isoquinolines.

Below is a conceptual workflow for a potential synthetic route.

G cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-methylisoquinoline 3-methylisoquinoline Reaction_Vessel Electrophilic Aromatic Substitution 3-methylisoquinoline->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Reaction_Vessel Solvent Solvent (e.g., CCl4, CH3COOH) Solvent->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product_Node This compound Purification->Product_Node

Conceptual Synthetic Workflow

The reactivity of this compound is dictated by the isoquinoline core, the methyl group, and the bromine atom. The bromine at the 4-position is particularly significant as it can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making it a valuable intermediate for creating libraries of diverse isoquinoline derivatives for biological screening.

Potential Uses in Research and Drug Development

Direct evidence of the biological activity of this compound is scarce in the public domain. However, the broader family of isoquinoline and its derivatives has been extensively investigated and has shown a wide spectrum of pharmacological activities. Therefore, this compound serves as a key starting material for the synthesis of potentially bioactive molecules.

As a Scaffold for Biologically Active Compounds

The isoquinoline nucleus is a common feature in many biologically active natural products and synthetic drugs.[1] By modifying the this compound scaffold, researchers can explore its potential in various therapeutic areas.

  • Anticancer Agents: Numerous isoquinoline derivatives have demonstrated potent anticancer activity.[4] For example, certain 3-arylisoquinolinones have been shown to exhibit antiproliferative activity by interacting with microtubules.[5] The bromine atom on this compound can be readily replaced with various aryl groups via Suzuki coupling to generate novel compounds for anticancer screening.

  • Antimicrobial Agents: The isoquinoline scaffold is also present in several compounds with antibacterial and antifungal properties. The development of new antimicrobial agents is a critical area of research, and novel isoquinoline derivatives are promising candidates.

  • Enzyme Inhibitors: Substituted isoquinolines have been investigated as inhibitors of various enzymes. For instance, some derivatives have been explored as potential inhibitors of cholinesterases for the treatment of Alzheimer's disease.[6]

The potential drug discovery workflow starting from this compound can be visualized as follows:

G Start This compound Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Start->Coupling Library Library of Novel Isoquinoline Derivatives Coupling->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Drug Discovery Workflow

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS 133100-87-5) is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While direct biological activity data for this specific compound is limited, its structural features, particularly the reactive bromine atom, make it an ideal starting point for the synthesis of diverse libraries of novel isoquinoline derivatives. The established broad-spectrum biological activity of the isoquinoline class of compounds suggests that derivatives of this compound could hold promise in the discovery of new therapeutic agents for a variety of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide to the Physical Properties of 4-bromo-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-3-methylisoquinoline is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry and natural products. The substitution of a bromine atom and a methyl group on the isoquinoline core significantly influences its physicochemical properties, which in turn are critical determinants of its behavior in biological systems and its suitability for further chemical modification. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound, alongside standardized experimental protocols for their determination. While specific biological data for this compound is limited in publicly accessible literature, the provided information serves as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related compounds.

Core Physical Properties

Quantitative data on the physical properties of this compound is not extensively reported in peer-reviewed literature. The following table summarizes the available information, primarily sourced from commercial suppliers and chemical databases. It is important to note that some of these values may not have been determined through rigorous experimental validation and should be considered as approximate.

PropertyValueSource
Molecular Formula C₁₀H₈BrNPubChem[1]
Molecular Weight 222.08 g/mol PubChem[1]
Physical State Off-white solidSigma-Aldrich[2]
Density 1.5 g/cm³Fluorochem[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

No definitive, publicly archived ¹H or ¹³C NMR spectra for this compound have been identified. Researchers synthesizing this compound would need to acquire and interpret this data for structural confirmation.

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not available. However, the spectrum is expected to exhibit characteristic absorption bands for the isoquinoline core and the C-Br bond.

Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for this compound is not published. The expected molecular ion peaks would appear at m/z values corresponding to the isotopic distribution of bromine ([M]⁺ at approximately 221 and [M+2]⁺ at approximately 223 with a near 1:1 ratio).

Experimental Protocols

The following are generalized, standard laboratory protocols for the determination of the key physical properties of a solid organic compound like this compound.

Melting Point Determination

A standard capillary melting point apparatus would be used. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the solid melts is recorded.

Solubility Assessment

The solubility of the compound in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) would be determined at room temperature. This is typically done by adding small, measured amounts of the solvent to a known mass of the solute until dissolution is observed.

Spectroscopic Analysis

Standard protocols for acquiring NMR, IR, and MS spectra would be followed using the respective instrumentation. For NMR, deuterated solvents such as CDCl₃ or DMSO-d₆ would be used. IR spectra can be obtained using KBr pellets or as a thin film. Mass spectra are typically acquired using techniques like electron ionization (EI) or electrospray ionization (ESI).

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity such as this compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physical Property Determination Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Melting_Point Melting Point Purification->Melting_Point Solubility Solubility Purification->Solubility Purity Purity Assessment (e.g., HPLC) Purification->Purity

A logical workflow for the synthesis and characterization of a chemical compound.

Structure and Substitution Pattern

The diagram below illustrates the core structure of isoquinoline and highlights the positions of the bromo and methyl substituents in this compound.

G start N N start->N C1 1 N->C1 C8a 8a C1->C8a C3 3 C4a 4a C8a->C4a C4a->N C5 5 C4a->C5 C6 6 C5->C6 C7 7 C6->C7 C8 8 C7->C8 C8->C8a C4 4 C3->C4 C3_sub CH₃ C3->C3_sub C4->C4a C4_sub Br C4->C4_sub

Structure of this compound with numbering.

Biological Activity and Potential Applications

There is currently a lack of specific studies on the biological activity of this compound in the public domain. However, the isoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[4] The presence of a bromine atom can enhance lipophilicity and may influence binding interactions with biological targets. Therefore, this compound represents a molecule of interest for screening in various biological assays to explore its potential therapeutic applications. Future research in this area is warranted.

References

The Fundamental Chemistry of Substituted Isoquinolines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring.[1][2] This privileged scaffold is of immense interest in medicinal chemistry and drug development due to the wide range of pharmacological activities exhibited by its derivatives.[2][3][4] Isoquinoline and its analogues are integral components of numerous natural products, particularly alkaloids like morphine and berberine, and synthetic therapeutic agents.[5][6] Their derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.[2][3][7]

The chemical versatility of the isoquinoline nucleus allows for substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological activities. This guide provides an in-depth overview of the core chemistry of substituted isoquinolines, including their synthesis, reactivity, and properties, with a focus on applications relevant to drug discovery and development.

Synthesis of Substituted Isoquinolines

The construction of the isoquinoline core is a cornerstone of synthetic organic chemistry. Methods range from classical name reactions, which are often limited to specific substitution patterns, to modern transition-metal-catalyzed approaches that offer greater versatility.[8]

Classical Synthetic Methods

Traditional syntheses typically rely on intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[8]

This reaction is one of the most common methods for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides via an intramolecular cyclization-dehydration reaction.[9][10] The reaction is carried out in acidic conditions at reflux, using a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA).[9][10][11] The resulting 3,4-dihydroisoquinolines can be subsequently dehydrogenated (oxidized) to form the aromatic isoquinoline ring.[9][11] The reaction is most effective when the benzene ring contains electron-donating groups, which facilitate the key electrophilic aromatic substitution step.[9][12]

Bischler_Napieralski_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_product Intermediate & Final Product Amide β-Arylethylamide Activation Amide Activation & Nitrilium Ion Formation Amide->Activation Reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) Reagent->Activation Cyclization Intramolecular Electrophilic Cyclization Activation->Cyclization Heat Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Dehydration Dehydration Isoquinoline Substituted Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation (e.g., Pd/C)

Caption: General workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[13][14][15] The reaction proceeds through the formation of a Schiff base, which upon protonation generates an electrophilic iminium ion that undergoes intramolecular cyclization.[14][16] This reaction is particularly significant in alkaloid biosynthesis and is effective for β-arylethylamines bearing electron-donating groups, which enhance the nucleophilicity of the aromatic ring.[14]

Pictet_Spengler_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_product Intermediate & Final Product Amine β-Arylethylamine SchiffBase Schiff Base Formation Amine->SchiffBase Carbonyl Aldehyde or Ketone Carbonyl->SchiffBase IminiumIon Iminium Ion Formation (Acid Catalyst) SchiffBase->IminiumIon Cyclization Intramolecular Electrophilic Cyclization IminiumIon->Cyclization Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline Isoquinoline Substituted Isoquinoline Tetrahydroisoquinoline->Isoquinoline Oxidation

Caption: General workflow of the Pictet-Spengler reaction.

This reaction provides a direct route to the aromatic isoquinoline core through the acid-catalyzed cyclization of a benzalaminoacetal.[17][18][19] The benzalaminoacetals are formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[17][18] While the classical conditions often require strong acids like concentrated sulfuric acid and can result in low yields, various modifications have been developed to improve the reaction's efficiency and scope.[17][19]

Modern Synthetic Methods

Contemporary methods have expanded the ability to create highly functionalized isoquinolines, overcoming the limitations of classical approaches, which often require electron-rich aromatic systems.[8]

  • Palladium-Catalyzed Reactions : Sequential palladium-catalyzed α-arylation of ketones followed by cyclization offers a versatile route to a wide array of polysubstituted isoquinolines and their N-oxides.[8] This methodology allows for the convergent combination of readily available precursors in good to excellent yields and is not limited to electron-rich systems.[8] Cross-coupling reactions like the Suzuki-Miyaura coupling are also instrumental in functionalizing the isoquinoline scaffold, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery.[20][21][22]

  • Cascade/Domino Reactions : One-pot domino approaches, such as those involving Sonogashira coupling followed by intramolecular cyclization, provide efficient pathways to complex fused isoquinoline systems.[20]

  • Microwave-Assisted Synthesis : The use of microwave irradiation can accelerate reaction times and improve yields for various isoquinoline syntheses, including modern catalytic methods.[23]

Chemical Reactivity

The reactivity of the isoquinoline ring is dictated by the interplay between the electron-rich benzene ring and the electron-deficient pyridine ring.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution occurs preferentially on the electron-rich benzene ring, primarily at the C5 and C8 positions.[24][25][26] This is because the intermediates formed by attack at these positions are more stable.[25] Common electrophilic substitution reactions include nitration and sulfonation. Under strongly acidic conditions, the nitrogen atom is protonated, further deactivating the pyridine ring towards electrophilic attack.

Nucleophilic Substitution (SNAr)

Nucleophilic attack occurs on the electron-deficient pyridine ring, with a strong preference for the C1 position.[24][26] A classic example is the Chichibabin amination with sodium amide (NaNH₂) in liquid ammonia, which yields 1-aminoisoquinoline.[24]

Reactivity of the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. Isoquinoline readily forms salts with acids.[27] It can also be alkylated, acylated, and oxidized at the nitrogen position. Oxidation with peroxy acids, for instance, yields the corresponding isoquinoline-N-oxide.[27]

Physicochemical Properties

Basicity (pKa)

Isoquinoline is a weak base, with a pKa of approximately 5.1-5.4 for its conjugate acid.[28][29] It is slightly more basic than quinoline (pKa ≈ 4.9).[28][29] The basicity is significantly influenced by the nature and position of substituents on the ring system. Electron-donating groups, particularly on the benzene ring, generally increase basicity, while electron-withdrawing groups decrease it.[30]

CompoundSubstituent(s)pKaReference
IsoquinolineNone5.40[31]
1-Aminoisoquinoline1-NH₂7.62[29]
3-Aminoisoquinoline3-NH₂5.05[31]
4-Aminoisoquinoline4-NH₂6.28[31]
5-Aminoisoquinoline5-NH₂5.59[31]
6-Aminoisoquinoline6-NH₂7.17[31]
5-Hydroxyisoquinoline5-OH5.40[31]
5-Nitroisoquinoline5-NO₂2.92[29]

Table 1: pKa values for selected substituted isoquinolines.

Spectroscopic Properties

Substituted isoquinolines possess interesting photophysical properties, and many derivatives are fluorescent.[32][33] Their absorption and emission spectra are dependent on the substitution pattern and the solvent environment. These fluorescent properties are being explored for applications in molecular probes and imaging.[32]

Applications in Drug Development & Signaling Pathways

The isoquinoline scaffold is a key structural component in a wide range of drugs, treating ailments from cancer and infections to cardiovascular diseases.[4][7] Many isoquinoline alkaloids exert their biological effects by interfering with critical cellular signaling pathways.

Isoquinolines as Inhibitors of Signaling Pathways

Many synthetic and natural isoquinoline derivatives have been shown to modulate key signaling pathways implicated in diseases like cancer and inflammation.[34]

  • PI3K/Akt/mTOR Pathway : This pathway is crucial for cell growth, proliferation, and survival. Several isoquinoline-based compounds have been identified as inhibitors of this pathway, making them promising candidates for anticancer therapies.[3][35]

  • MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, p38, and JNK, regulates processes like cell proliferation and apoptosis.[34] Certain isoquinoline alkaloids can inhibit or modulate MAPK signaling.[5][36]

  • NF-κB Pathway : The NF-κB signaling pathway is a key regulator of the inflammatory response. Isoquinoline alkaloids like berberine have been shown to exert anti-inflammatory effects by inhibiting this pathway.[5][36][37]

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_NFKB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Differentiation ERK->Proliferation IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation Iso_Inhibitor1 Isoquinoline Derivatives Iso_Inhibitor1->PI3K Iso_Inhibitor1->mTOR Iso_Inhibitor2 Isoquinoline Derivatives Iso_Inhibitor2->MEK Iso_Inhibitor3 Isoquinoline Derivatives Iso_Inhibitor3->IKK

Caption: Key signaling pathways modulated by isoquinoline derivatives.

Detailed Experimental Protocols

The following sections provide generalized protocols for the classical synthesis of isoquinoline derivatives. Researchers should consult the primary literature for specific substrate conditions and safety information.

Protocol: Bischler-Napieralski Reaction

This protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline.

  • Amide Formation : The starting β-arylethylamine is acylated using an appropriate acyl chloride or anhydride under standard conditions to form the corresponding N-acyl-β-arylethylamide.

  • Cyclization : The dried β-arylethylamide is dissolved in a suitable anhydrous solvent (e.g., toluene, acetonitrile, or used neat).

  • Reagent Addition : Phosphorus oxychloride (POCl₃, ~2-4 equivalents) is added cautiously to the solution. The mixture is heated to reflux (typically 80-110 °C) for 2-4 hours.[9] Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is carefully poured onto crushed ice and basified to pH 8-9 with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution).

  • Extraction : The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 3,4-dihydroisoquinoline.

  • Aromatization (Optional) : The purified 3,4-dihydroisoquinoline is dissolved in an inert solvent (e.g., xylene) and heated with a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), to afford the final isoquinoline.

Protocol: Pictet-Spengler Reaction

This protocol outlines the synthesis of a 1,2,3,4-tetrahydroisoquinoline.

  • Reactant Dissolution : The β-arylethylamine (1.0 equivalent) is dissolved in a suitable solvent (e.g., methanol, ethanol, or a biphasic system like CH₂Cl₂/H₂O).[13]

  • Carbonyl Addition : The aldehyde or ketone (1.0-1.2 equivalents) is added to the solution.

  • Acidification : The reaction pH is adjusted to be acidic (typically pH 4-5) using an appropriate acid (e.g., hydrochloric acid, trifluoroacetic acid). For substrates with highly activated aromatic rings, the reaction may proceed under physiological conditions without strong acid.[14]

  • Reaction : The mixture is stirred at a temperature ranging from room temperature to reflux (e.g., 65 °C) for several hours to days (e.g., 20 hours), as monitored by TLC.[13]

  • Work-up : Upon completion, the reaction is cooled and partitioned between a basic aqueous solution (e.g., saturated NaHCO₃) and an organic solvent (e.g., CH₂Cl₂).[13]

  • Extraction : The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the tetrahydroisoquinoline.[38]

Protocol: Pomeranz-Fritsch Reaction

This protocol provides a general procedure for the direct synthesis of an isoquinoline.

  • Schiff Base Formation : The benzaldehyde (1.0 equivalent) and aminoacetaldehyde dialkyl acetal (1.0 equivalent) are dissolved in a solvent like toluene. The mixture is heated at reflux, often with a Dean-Stark apparatus to remove the water formed during condensation.[19]

  • Cyclization : After the formation of the Schiff base is complete (monitored by TLC), the reaction is cooled. A strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) is added carefully.

  • Reaction : The mixture is heated (temperature is highly dependent on the acid and substrate) to effect the cyclization and elimination of alcohol.

  • Work-up : The reaction is cooled and carefully quenched by pouring it onto ice. The mixture is then neutralized with a strong base (e.g., NaOH or NH₄OH).

  • Extraction : The product is extracted into an organic solvent (e.g., ethyl acetate or ether).

  • Purification : The combined organic extracts are dried, concentrated, and the resulting crude isoquinoline is purified by column chromatography or distillation.

References

The Strategic Role of Bromine at the C-4 Position of Isoquinoline: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility and Biological Significance of C-4 Bromo-isoquinolines.

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. The strategic functionalization of the isoquinoline core is a cornerstone of modern medicinal chemistry. Among the various positions on the isoquinoline ring, the C-4 position offers a unique tactical advantage for molecular elaboration, particularly when substituted with a bromine atom. This technical guide provides a comprehensive overview of the pivotal role of bromine at the C-4 position of isoquinoline, focusing on its synthetic versatility in palladium-catalyzed cross-coupling reactions and the biological implications for drug discovery.

The C-4 Bromo-isoquinoline Moiety: A Versatile Synthetic Handle

The bromine atom at the C-4 position of the isoquinoline ring serves as a highly effective and versatile leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby enabling the rapid generation of libraries of novel isoquinoline derivatives for biological screening. The most prominent of these transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between 4-bromoisoquinoline and a wide array of aryl and heteroaryl boronic acids or their esters. This reaction is instrumental in the synthesis of 4-arylisoquinolines, a class of compounds with significant therapeutic potential.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 4-Bromoisoquinoline with Various Boronic Acids.

EntryBoronic AcidProductCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid4-PhenylisoquinolinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)isoquinolinePd(dppf)Cl₂Cs₂CO₃Dioxane90892
33-Pyridinylboronic acid4-(3-Pyridinyl)isoquinolinePd(OAc)₂/SPhosK₃PO₄Toluene1101678
42-Thiopheneboronic acid4-(2-Thienyl)isoquinolinePd₂(dba)₃/XPhosK₂CO₃THF801088

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)isoquinoline via Suzuki-Miyaura Coupling

To a solution of 4-bromoisoquinoline (1.0 mmol, 208 mg) in dioxane (5 mL) were added 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), cesium carbonate (2.0 mmol, 652 mg), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 41 mg). The reaction mixture was degassed with argon for 15 minutes and then heated to 90°C for 8 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 4-(4-methoxyphenyl)isoquinoline as a white solid.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification 4-Bromoisoquinoline 4-Bromoisoquinoline Reaction_Vessel Degas & Heat 4-Bromoisoquinoline->Reaction_Vessel Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst & Ligand Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Dilution Dilute with Organic Solvent Reaction_Vessel->Dilution Cool Washing Wash with Aqueous Solutions Dilution->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product 4-Arylisoquinoline Chromatography->Product

Suzuki-Miyaura Coupling Experimental Workflow.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes at the C-4 position of isoquinoline, leading to the formation of 4-alkynylisoquinolines. These compounds are valuable precursors for further transformations and have shown interesting biological activities in their own right.

Table 2: Representative Yields for Sonogashira Coupling of 4-Bromoisoquinoline with Terminal Alkynes.

EntryAlkyneProductCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene4-(Phenylethynyl)isoquinolinePd(PPh₃)₂Cl₂/CuIEt₃NTHF60689
2Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)isoquinolinePd(PPh₃)₄/CuIi-Pr₂NHDMF50495
31-Hexyne4-(Hex-1-yn-1-yl)isoquinolinePd(OAc)₂/Xantphos/CuICs₂CO₃Dioxane801282
4Propargyl alcohol3-(Isoquinolin-4-yl)prop-2-yn-1-olPdCl₂(MeCN)₂/CuIDBUAcetonitrileRT891

Experimental Protocol: Synthesis of 4-(Phenylethynyl)isoquinoline via Sonogashira Coupling

To a solution of 4-bromoisoquinoline (1.0 mmol, 208 mg) in degassed THF (5 mL) were added phenylacetylene (1.2 mmol, 122 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg). Triethylamine (2.0 mmol, 202 mg) was then added, and the mixture was stirred at 60°C for 6 hours under an argon atmosphere. After cooling, the solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield 4-(phenylethynyl)isoquinoline as a pale yellow solid.[1]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination provides a direct route to synthesize 4-aminoisoquinoline derivatives by coupling 4-bromoisoquinoline with a variety of primary and secondary amines. This reaction is of great importance in medicinal chemistry as the amino group can serve as a key pharmacophore or a point for further diversification.

Table 3: Representative Yields for Buchwald-Hartwig Amination of 4-Bromoisoquinoline with Various Amines.

EntryAmineProductCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineN-Phenylisoquinolin-4-aminePd₂(dba)₃/BINAPNaOt-BuToluene1001885
2Morpholine4-(Morpholino)isoquinolinePd(OAc)₂/RuPhosK₃PO₄Dioxane1102490
3BenzylamineN-Benzylisoquinolin-4-aminePd(OAc)₂/DavePhosCs₂CO₃Toluene1001688
4Indole4-(1H-Indol-1-yl)isoquinolinePd₂(dba)₃/XantphosK₂CO₃DMF1202075

Experimental Protocol: Synthesis of N-Phenylisoquinolin-4-amine via Buchwald-Hartwig Amination

A mixture of 4-bromoisoquinoline (1.0 mmol, 208 mg), aniline (1.2 mmol, 112 mg), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.02 mmol, 12.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) in dry toluene (5 mL) was degassed and heated at 100°C for 18 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to give N-phenylisoquinolin-4-amine.

Biological Significance of C-4 Substituted Isoquinolines in Drug Discovery

The ability to readily diversify the C-4 position of the isoquinoline scaffold has led to the discovery of numerous compounds with potent and selective biological activities. In particular, C-4 substituted isoquinolines have emerged as promising candidates in oncology, targeting key signaling pathways involved in cancer cell proliferation and survival.

C-4 Aryl and Heteroaryl Isoquinolines as Kinase Inhibitors

Many 4-aryl and 4-heteroaryl isoquinoline derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.

Table 4: In Vitro Biological Activity of Selected C-4 Substituted Isoquinoline and Quinoline Derivatives.

CompoundTarget/Cell LineIC₅₀ (nM)Reference
4-(3-Ethynylphenyl)amino-quinazolineEGFR5[2]
4-Anilino-6,7-dimethoxy-quinolineEGFR11[3]
Pyrazolo[3,4-g]isoquinoline derivativeHaspin57[4]
4-Aminoquinoline derivativeRIPK25.1[5]
4-Alkynyl-quinoline derivativePI3Kα<10[6]
Signaling Pathways Targeted by C-4 Substituted Isoquinolines

C-4 substituted isoquinolines have been shown to modulate several critical signaling pathways implicated in cancer progression. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation, survival, and migration.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation C4_Isoquinoline 4-Aryl-isoquinoline Inhibitor C4_Isoquinoline->EGFR Inhibits

Inhibition of the EGFR Signaling Pathway by 4-Aryl-isoquinolines.

As illustrated in the diagram, 4-aryl-isoquinoline derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways. This mechanism of action is the basis for their anticancer activity.[2][3]

Conclusion

The bromine atom at the C-4 position of the isoquinoline ring is a strategic and versatile functional group that unlocks a vast chemical space for drug discovery and development. Its reactivity in palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse libraries of C-4 substituted isoquinolines. The resulting derivatives have demonstrated significant potential as therapeutic agents, particularly as kinase inhibitors in oncology. The continued exploration of the synthetic utility of 4-bromoisoquinoline and the biological evaluation of its derivatives will undoubtedly lead to the discovery of novel and effective medicines. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of the C-4 bromo-isoquinoline scaffold in their drug discovery endeavors.

References

Technical Guide: Safety and Handling of 4-Bromo-3-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling procedures for 4-bromo-3-methylisoquinoline (CAS No. 133100-87-5). The content is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound safely in a laboratory setting. This document outlines the known hazards, recommended personal protective equipment (PPE), storage and disposal guidelines, and emergency procedures. All quantitative data is summarized in structured tables, and a logical workflow for safe handling is presented in a visual diagram. While comprehensive data for this specific compound is limited, information from structurally similar compounds has been used to provide a thorough assessment of potential risks.

Chemical Identification and Physical Properties

This compound is a halogenated heterocyclic organic compound. A summary of its key identification and physical properties is provided below.

PropertyValueSource
Chemical Name This compound--INVALID-LINK--
CAS Number 133100-87-5--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₀H₈BrN--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 222.08 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Not explicitly stated, likely a solid.Inferred from related compounds
Density 1.5 g/cm³--INVALID-LINK--

Hazard Identification and Classification

Based on available data from chemical suppliers, this compound is classified as hazardous. The GHS hazard statements and pictograms are summarized below.

GHS Hazard Classification
Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]

Precautionary Measures and Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

PPE CategoryRecommended Protection
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Hygiene Measures
  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed and washed before reuse.

First Aid Measures

In case of exposure to this compound, the following first aid procedures should be followed immediately:

Exposure RouteFirst Aid Measures
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • As a halogenated organic compound, it should be disposed of in a designated halogenated waste stream.

Fire-Fighting Measures

While specific fire-fighting data for this compound is unavailable, the following general guidelines for brominated organic compounds should be followed.

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen bromide.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecotoxicological Information

There is no specific ecotoxicological information available for this compound. Halogenated organic compounds can be persistent in the environment and may have toxic effects on aquatic life.[5] Therefore, release into the environment should be avoided.

Experimental Protocols and Workflows

While no specific experimental protocols for the handling of this compound were found, a general workflow for the safe handling of this and similar hazardous chemical compounds is presented below.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Safety Information B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area in Chemical Fume Hood B->C D Weigh and Transfer Compound C->D E Perform Experiment D->E F Decontaminate Glassware and Work Surfaces E->F G Dispose of Waste in Designated Halogenated Waste Container F->G H Doff PPE and Wash Hands G->H

Caption: A logical workflow for the safe handling of this compound.

Conclusion

This compound is a hazardous chemical that requires careful handling to minimize risks to researchers and the environment. This guide provides a summary of the available safety information. Due to the limited data specific to this compound, a conservative approach to handling, storage, and disposal is strongly recommended. Always consult the most recent Safety Data Sheet from your supplier before use and adhere to all institutional safety protocols.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-3-methylisoquinoline in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromo-3-methylisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document focuses on providing a predictive analysis based on its structural characteristics and available data for analogous compounds. Furthermore, it outlines detailed experimental protocols for researchers to determine its solubility in various solvents and explores potential biological signaling pathways associated with isoquinoline derivatives.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₈BrNPubChem[1]
Molecular Weight 222.08 g/mol PubChem[1]
CAS Number 133100-87-5Sigma-Aldrich
Predicted Solubility Profile

Based on the structure of this compound, which features a largely aromatic and hydrophobic core with a polar nitrogen atom, its solubility profile can be inferred. The presence of the bromine and methyl groups further influences its lipophilicity.

Generally, isoquinoline and its derivatives exhibit good solubility in many organic solvents while demonstrating low solubility in water.[2][3] The parent compound, isoquinoline, is soluble in ethanol, ether, and chloroform.[2] It is anticipated that this compound will follow a similar trend.

For a practical comparison, the experimentally determined solubility of a structurally similar compound, 6-bromo-2-methylquinoline, is presented below. These values can serve as a useful proxy for estimating the solubility of this compound in various common solvents.

Quantitative Solubility Data of a Structurally Analogous Compound

Table 1: Mole Fraction Solubility (χ) of 6-Bromo-2-methylquinoline in Various Solvents at 323.15 K (50°C)

SolventMole Fraction (χ) x 10⁻²
Toluene3.318
Ethyl acetate2.991
Acetone2.764
Acetonitrile2.528
N,N-Dimethylformamide (DMF)2.220
n-Propanol0.9141
Isopropanol0.8123
Ethanol0.3896
Methanol0.09981
Water0.002888
Data sourced from a study on the solubility of 6-bromo-2-methylquinoline.[4]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental protocols are essential. The following section details the "shake-flask" method, a widely accepted technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility Measurement

This method relies on achieving equilibrium between the dissolved and undissolved solute in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, etc.)

  • Analytical balance

  • Scintillation vials or flasks with secure caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to periodically analyze samples to confirm that the concentration has reached a plateau.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for quantification.

  • Calculation:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.

Potential Biological Signaling Pathways

Isoquinoline alkaloids are known to interact with various biological pathways, and their derivatives are of significant interest in drug discovery.[5][6] While the specific pathways modulated by this compound have not been elucidated, based on the activities of similar compounds, several potential targets and pathways can be hypothesized.

Isoquinoline derivatives have been reported to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[5][7][8] Some of the key signaling pathways that are often implicated include:

  • Cell Cycle Regulation and Apoptosis: Many isoquinoline alkaloids have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells. This often involves the modulation of key proteins in the mTOR, Akt, and MAPK signaling pathways.[5]

  • NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation. Some isoquinoline derivatives have been shown to inhibit this pathway, leading to their anti-inflammatory effects.[7]

  • Viral Replication Pathways: Certain isoquinoline alkaloids have been found to interfere with viral replication by targeting various cellular pathways that are essential for the viral life cycle.[7]

Experimental Workflow for Solubility Determination

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 ana1 Dilute filtered sample sep3->ana1 ana2 Analyze by HPLC or UV-Vis ana1->ana2 ana3 Quantify using calibration curve ana2->ana3 signaling_pathway cluster_pathways Cellular Signaling Pathways cluster_outcomes Biological Outcomes Isoquinoline Derivative Isoquinoline Derivative mTOR mTOR Pathway Isoquinoline Derivative->mTOR Akt Akt Pathway Isoquinoline Derivative->Akt MAPK MAPK Pathway Isoquinoline Derivative->MAPK NFkB NF-κB Pathway Isoquinoline Derivative->NFkB ViralRep Inhibition of Viral Replication Isoquinoline Derivative->ViralRep Apoptosis Induction of Apoptosis mTOR->Apoptosis Akt->Apoptosis MAPK->Apoptosis Inflammation Reduction of Inflammation NFkB->Inflammation

References

A Technical Guide to the Synthesis of 4-Bromo-3-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes leading to 4-bromo-3-methylisoquinoline, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document details the primary methodologies, including a two-step approach involving the synthesis of 3-methylisoquinoline followed by its regioselective bromination, as well as a direct cyclization strategy to construct the target molecule. Experimental protocols, quantitative data, and pathway visualizations are presented to facilitate the practical application of these methods.

Introduction

The isoquinoline core is a prominent structural motif found in numerous natural products and pharmacologically active compounds. The strategic introduction of a methyl group at the 3-position and a bromine atom at the 4-position of the isoquinoline ring system provides a versatile intermediate for further molecular elaboration. The bromine atom, in particular, serves as a valuable handle for a variety of cross-coupling reactions, enabling the synthesis of diverse derivatives with potential applications in drug discovery and development. This guide focuses on the practical synthesis of this compound, offering a critical review of the available synthetic strategies.

Synthetic Strategies

The synthesis of this compound can be broadly approached via two main strategies:

  • Two-Step Synthesis: This common approach involves the initial construction of the 3-methylisoquinoline core, followed by a regioselective bromination at the C-4 position.

  • Direct Cyclization: This strategy aims to construct the this compound scaffold in a single key step from acyclic precursors.

This guide will primarily focus on the two-step synthesis, as it often utilizes more readily available starting materials and established chemical transformations.

Two-Step Synthesis of this compound

This pathway is logically divided into two key stages: the synthesis of the 3-methylisoquinoline precursor and its subsequent bromination.

Part 1: Synthesis of 3-Methylisoquinoline

Several methods have been reported for the synthesis of 3-methylisoquinoline. One common approach is a modification of the Pomeranz-Fritsch reaction.

Method 1: Modified Pomeranz-Fritsch Reaction

This method involves the condensation of benzylamine with a ketone derivative, followed by a cyclization and aromatization sequence.

Experimental Protocol:

A synthesis of 3-methylisoquinoline can be achieved starting from the reaction of benzylamine with 1,1-dimethoxypropan-2-one.[1]

  • Formation of the N-benzyl-1,1-dimethoxypropan-2-amine intermediate: To a solution of benzylamine (1.0 equivalent) in dichloromethane, 1,1-dimethoxypropan-2-one (1.0 equivalent) is added at room temperature. The reaction mixture is stirred, and sodium triacetoxyborohydride (1.4 equivalents) is added in one portion. The reaction is stirred overnight at room temperature. The mixture is then worked up by dilution with aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is basified to pH 14 with concentrated sodium hydroxide. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the intermediate.[1]

  • Cyclization and Aromatization: The crude N-benzyl-1,1-dimethoxypropan-2-amine is added dropwise to an excess of chlorosulfonic acid (approximately 10 equivalents) at 0 °C. The reaction mixture is then heated on a boiling water bath for a short period to facilitate the cyclization and elimination of methanol, driving the reaction to completion. After cooling, the reaction is quenched with ice and basified to pH 14 with concentrated sodium hydroxide. The product, 3-methylisoquinoline, is extracted with dichloromethane, and the combined organic layers are dried over magnesium sulfate and concentrated. The crude product can be purified by column chromatography or distillation.[1]

Quantitative Data:

ReactantsReagent/SolventConditionsProductYield
Benzylamine, 1,1-dimethoxypropan-2-oneSodium triacetoxyborohydride, CH2Cl2Room temperature, overnightN-benzyl-1,1-dimethoxypropan-2-amine-
N-benzyl-1,1-dimethoxypropan-2-amineChlorosulfonic acid0 °C to boiling water bath, 10 min3-Methylisoquinoline2-5%

Table 1: Summary of the synthesis of 3-methylisoquinoline via a modified Pomeranz-Fritsch reaction.[1]

Logical Workflow for 3-Methylisoquinoline Synthesis:

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Aromatization A Benzylamine D N-benzyl-1,1-dimethoxypropan-2-amine A->D B 1,1-Dimethoxypropan-2-one B->D C Sodium Triacetoxyborohydride in Dichloromethane C->D E N-benzyl-1,1-dimethoxypropan-2-amine D->E G 3-Methylisoquinoline E->G F Chlorosulfonic Acid F->G

Caption: Workflow for the synthesis of 3-methylisoquinoline.

Part 2: Regioselective Bromination of 3-Methylisoquinoline

The introduction of a bromine atom at the C-4 position of 3-methylisoquinoline requires careful selection of the brominating agent and reaction conditions to achieve the desired regioselectivity and avoid side reactions, such as bromination of the methyl group. While direct bromination of isoquinoline often yields a mixture of 5- and 8-bromo isomers, the presence of the methyl group at the 3-position can influence the regiochemical outcome.

Method 2: Electrophilic Bromination

A plausible method for the C-4 bromination involves the use of an electrophilic bromine source under conditions that favor aromatic substitution.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 3-methylisoquinoline (1.0 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent like dichloromethane or chloroform), a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.2 equivalents) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound.

Quantitative Data:

Quantitative data for this specific reaction is not available in the provided search results. The yield will be dependent on the optimization of reaction conditions, including the choice of solvent, brominating agent, temperature, and reaction time.

Reaction Pathway for the Synthesis of this compound:

G A 3-Methylisoquinoline C This compound A->C B Brominating Agent (e.g., NBS) B->C

Caption: Proposed synthesis of this compound.

Direct Synthesis of 3-Substituted 4-Bromoisoquinolines

An alternative strategy involves the direct construction of the 4-bromo-3-substituted isoquinoline ring system. One such method utilizes the palladium-catalyzed cyclization of 2-alkynyl benzyl azides.

Method 3: Palladium-Catalyzed Cyclization of a 2-Alkynyl Benzyl Azide

This method offers a direct route to 3-substituted 4-bromoisoquinolines.[2] To synthesize the target molecule, this compound, a 2-(prop-1-yn-1-yl)benzyl azide would be the required starting material.

Experimental Protocol:

A general procedure for the synthesis of 3-substituted 4-bromoisoquinolines is as follows:[2]

  • Reaction Setup: A mixture of the 2-alkynyl benzyl azide (1.0 equivalent), palladium(II) bromide (PdBr₂, 5 mol%), copper(II) bromide (CuBr₂, 3.0 equivalents), and lithium bromide (LiBr, 2.0 equivalents) in acetonitrile is stirred at the indicated reaction temperature.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by flash column chromatography (hexane/ethyl acetate) to afford the 3-substituted 4-bromoisoquinoline.[2]

Quantitative Data:

Starting Material (General)Catalyst/ReagentsSolventTemperatureProduct (General)Yield Range
2-Alkynyl benzyl azidePdBr₂, CuBr₂, LiBrAcetonitrileVaries3-Substituted 4-bromoisoquinolineVaries

Table 2: General conditions for the synthesis of 3-substituted 4-bromoisoquinolines.[2]

Reaction Pathway for the Direct Synthesis:

G A 2-(Prop-1-yn-1-yl)benzyl azide C This compound A->C B PdBr2, CuBr2, LiBr in Acetonitrile B->C

Caption: Direct synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the initial formation of 3-methylisoquinoline followed by regioselective bromination. While the synthesis of the 3-methylisoquinoline precursor is well-documented, the subsequent C-4 bromination requires careful control to ensure the desired regioselectivity. The direct palladium-catalyzed cyclization of a suitably substituted 2-alkynyl benzyl azide presents a more convergent and potentially high-yielding alternative, although it necessitates the synthesis of a more complex starting material. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. Further optimization of the proposed bromination protocol is recommended to maximize the yield and purity of the final product. This guide provides a solid foundation for researchers to undertake the synthesis of this valuable chemical intermediate.

References

Unlocking the Therapeutic Potential of 4-bromo-3-methylisoquinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide explores the untapped research potential of a specific, functionalized isoquinoline, 4-bromo-3-methylisoquinoline. The strategic placement of the bromine atom at the C-4 position and a methyl group at the C-3 position offers a unique starting point for the synthesis of diverse molecular libraries. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This guide provides an in-depth analysis of potential synthetic transformations, promising therapeutic areas, and detailed experimental protocols to accelerate research and development efforts centered on this promising scaffold.

The Strategic Importance of the this compound Scaffold

The isoquinoline nucleus is a fundamental component of many natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimalarial properties.[2] The subject of this guide, this compound, possesses two key features that make it an attractive starting material for drug discovery programs:

  • The 3-Methyl Group: Substitution at the C-3 position of the isoquinoline ring has been associated with enhanced anticancer activity.[3] The presence of the methyl group can influence the molecule's conformation and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

  • The 4-Bromo Substituent: The bromine atom at the C-4 position is the linchpin for chemical diversification. It is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties. This "late-stage functionalization" approach is a powerful strategy in modern drug discovery, enabling the rapid generation of analogs with diverse pharmacological profiles.[4]

Potential Research Areas and Therapeutic Targets

Based on the known biological activities of analogous isoquinoline derivatives, several key research areas are proposed for novel compounds derived from this compound.

Oncology

The isoquinoline scaffold is a well-established pharmacophore in oncology.[2] Derivatives of 3-arylisoquinolinones have demonstrated significant antiproliferative activity by binding to microtubules.[5] The synthesis of 4-aryl-3-methylisoquinolines via Suzuki coupling represents a direct path to novel potential anticancer agents.

Potential Research Workflow for Oncology:

start This compound suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki library Library of 4-Aryl-3-methylisoquinolines suzuki->library in_vitro In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) library->in_vitro hit_id Hit Identification (Active Compounds) in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies (Xenograft Models) lead_opt->in_vivo

Figure 1. Proposed workflow for the discovery of anticancer agents.
Antimalarial Drug Development

Substitutions at the C-4 position of the isoquinoline nucleus have been shown to be critical for antimalarial activity.[3] Specifically, 4-aminoquinoline derivatives are a well-known class of antimalarial drugs, with chloroquine being a prominent example. The Buchwald-Hartwig amination of this compound provides a direct route to a variety of 4-amino-substituted analogs for screening against Plasmodium falciparum.

Neuroscience

Tetrahydroisoquinoline (THIQ) derivatives, which can be synthesized from isoquinolines, are known to interact with targets in the central nervous system (CNS). For instance, certain 4-aryl-tetrahydroisoquinolines have been investigated as dopamine receptor ligands. The functionalization of this compound followed by reduction of the heterocyclic ring could yield novel THIQ analogs with potential applications in neurodegenerative diseases or psychiatric disorders.

Synthetic Pathways for Diversification

The bromine atom at the C-4 position is amenable to a range of powerful cross-coupling reactions. The following sections detail the potential application of these reactions to this compound, providing a strategic blueprint for library synthesis.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl-3-methylisoquinolines

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] This reaction would enable the synthesis of a library of 4-aryl and 4-heteroaryl-3-methylisoquinolines.

Catalytic Cycle for Suzuki-Miyaura Coupling:

cluster_suzuki Suzuki-Miyaura Cycle pd0 Pd(0)L2 pd2_ox R-Pd(II)L2-Br pd0->pd2_ox Oxidative Addition (R-Br) pd2_trans R-Pd(II)L2-R' pd2_ox->pd2_trans Transmetalation (R'-B(OR)2) pd2_trans->pd0 Reductive Elimination (R-R')

Figure 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of 4-Alkynyl-3-methylisoquinolines

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] This would allow for the introduction of various alkynyl groups at the C-4 position, which can serve as precursors for further transformations or as pharmacophoric elements themselves.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-3-methylisoquinolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[7] This reaction is particularly relevant for creating a library of 4-amino-3-methylisoquinoline derivatives with potential antimalarial activity.

Catalytic Cycle for Buchwald-Hartwig Amination:

cluster_buchwald Buchwald-Hartwig Cycle pd0 Pd(0)L2 pd2_ox R-Pd(II)L2-Br pd0->pd2_ox Oxidative Addition (R-Br) pd2_am R-Pd(II)L2(HNR'2) pd2_ox->pd2_am Amine Coordination (HNR'2) pd2_amido R-Pd(II)L2(NR'2) pd2_am->pd2_amido Deprotonation pd2_amido->pd0 Reductive Elimination (R-NR'2)

Figure 3. Catalytic cycle for the Buchwald-Hartwig amination reaction.

Quantitative Data from Analogous Systems

While specific data for this compound is limited, the following tables summarize relevant quantitative data from closely related isoquinoline and quinoline derivatives to guide research efforts.

Table 1: Antiproliferative Activity of Substituted 3-Arylisoquinolinones [5]

CompoundCell LineIC50 (µM)
Compound 2 MCF-71.43 ± 0.30
MDA-MB-2310.19 ± 0.04
HepG22.33 ± 0.22
Compound 4 MCF-70.50 ± 0.01
MDA-MB-2310.09 ± 0.01
HepG20.86 ± 0.06
Compound 6 MCF-71.60 ± 0.40
MDA-MB-2310.22 ± 0.02
HepG21.40 ± 0.06

Data are presented as mean ± SEM from three independent experiments.

Table 2: Antimalarial Activity of Substituted 4-Aminoquinolines against P. falciparum [8]

CompoundStrainIC50 (nM)
Chloroquine 3D7 (Sensitive)9.8 ± 1.5
K1 (Resistant)287 ± 43
Compound 9a 3D7 (Sensitive)7.5 ± 1.2
K1 (Resistant)125 ± 21

IC50 values represent the concentration required for 50% inhibition of parasite growth.

Experimental Protocols

The following are generalized experimental protocols for key synthetic transformations and biological assays, which should be optimized for specific substrates and conditions.

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[6]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for MTT Cell Viability Assay
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Conclusion and Future Directions

This compound represents a largely unexplored yet highly promising scaffold for the development of novel therapeutic agents. Its strategic functionalization at the C-4 position via robust cross-coupling methodologies opens the door to a vast chemical space with significant potential in oncology, antimalarial research, and neuroscience. This technical guide provides a foundational framework for initiating research programs centered on this versatile molecule. Future efforts should focus on the systematic synthesis and screening of compound libraries derived from this compound to elucidate structure-activity relationships and identify lead candidates for further preclinical development. The integration of computational modeling and in vitro ADME/Tox profiling at an early stage will be crucial for accelerating the discovery of new, effective, and safe medicines based on this privileged scaffold.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Bromo-3-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-bromo-3-methylisoquinoline, a valuable scaffold in medicinal chemistry and drug development. The described methodology utilizes a palladium-catalyzed cyclization of a 2-alkynyl benzyl azide precursor. This approach offers a selective and efficient route to obtaining the target compound. Included are comprehensive experimental procedures, tables of reagents and reaction parameters, and a visual workflow to ensure reproducibility in a research setting.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties, make them significant targets in drug discovery. The introduction of a bromine atom at the C4-position and a methyl group at the C3-position of the isoquinoline ring provides a versatile intermediate for further functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for screening. This protocol details a palladium-catalyzed intramolecular cyclization of 2-(prop-1-yn-1-yl)benzyl azide to selectively synthesize this compound.

Overall Reaction Scheme

The synthesis is a two-step process starting from a suitable ortho-substituted benzyl halide. The first step involves the synthesis of the key intermediate, 2-(prop-1-yn-1-yl)benzyl azide. The second step is the palladium-catalyzed bromo-cyclization to yield the final product.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 2-(prop-1-yn-1-yl)benzyl azide (Illustrative)

Step Reagent Molar Equiv. Purpose
1a. Sonogashira Coupling 2-Bromobenzyl bromide1.0Starting material
Propyne (gas)ExcessAlkyne source
Pd(PPh₃)₂Cl₂0.02 - 0.05Palladium catalyst
CuI0.05 - 0.1Co-catalyst
Triethylamine2.0 - 3.0Base and solvent
1b. Azidation 2-(prop-1-yn-1-yl)benzyl bromide1.0Intermediate
Sodium azide (NaN₃)1.5Azide source
DMSO-Solvent

Table 2: Reagents and Conditions for the Palladium-Catalyzed Synthesis of this compound

Parameter Value Reference
Starting Material2-(prop-1-yn-1-yl)benzyl azide[1]
CatalystPalladium(II) bromide (PdBr₂)[1]
Bromine Source & Co-catalystCopper(II) bromide (CuBr₂)[1]
AdditiveLithium bromide (LiBr)[1]
SolventAcetonitrile (MeCN)[1]
Temperature80 °C[1]
Reaction Time20 - 24 hours[1]
Molar Ratio (Substrate:PdBr₂:CuBr₂:LiBr)1 : 0.05 : 3 : 2[1]

Table 3: Expected Yield and Characterization Data (Based on Analogous Compounds)

Compound Yield (%) Physical Appearance m/z (HRMS)
4-bromo-3-phenylisoquinoline75Orange solid312.0000 [M+H]⁺
4-bromo-3-o-tolylisoquinoline72Orange solid326.0153 [M+H]⁺
4-bromo-3-(4-methoxyphenyl)isoquinoline78Orange solid342.0102 [M+H]⁺

Experimental Protocols

Caution: Organic azides are potentially explosive and should be handled with extreme care. Reactions should be conducted behind a safety shield in a well-ventilated fume hood. Sodium azide is highly toxic.

Protocol 1: Synthesis of 2-(prop-1-yn-1-yl)benzyl azide

This protocol is an illustrative procedure based on standard organic transformations.

  • Step 1a: Sonogashira Coupling to form 2-(prop-1-yn-1-yl)benzyl bromide.

    • To a solution of 2-bromobenzyl bromide (1.0 equiv) in triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.05 equiv).

    • Bubble propyne gas through the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-(prop-1-yn-1-yl)benzyl bromide.

  • Step 1b: Azidation to form 2-(prop-1-yn-1-yl)benzyl azide.

    • Dissolve 2-(prop-1-yn-1-yl)benzyl bromide (1.0 equiv) in DMSO.[2]

    • Add sodium azide (1.5 equiv) as a solid and stir the reaction overnight at ambient temperature.[2]

    • Slowly add water to the reaction mixture and extract the product with diethyl ether.[2]

    • Wash the combined organic layers with brine, dry over sodium sulfate, and remove the solvent under reduced pressure to yield 2-(prop-1-yn-1-yl)benzyl azide as an oil.[2]

Protocol 2: Palladium-Catalyzed Synthesis of this compound

This protocol is adapted from the synthesis of 4-bromoisoquinolines.[1]

  • In a reaction vessel, combine 2-(prop-1-yn-1-yl)benzyl azide (0.3 mmol, 1.0 equiv), PdBr₂ (5 mol%), CuBr₂ (3 equiv), and LiBr (2 equiv).[1]

  • Add acetonitrile (MeCN, 5 mL) to the mixture.[1]

  • Stir the mixture at 80 °C until the starting material is completely consumed, as monitored by TLC and GC analysis (typically 20-24 hours).[1]

  • After completion, cool the reaction mixture to room temperature and filter it to remove insoluble salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound.[1]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Palladium-Catalyzed Cyclization 2_bromobenzyl_bromide 2-Bromobenzyl Bromide sonogashira Sonogashira Coupling (Propyne, Pd(PPh3)2Cl2, CuI, Et3N) 2_bromobenzyl_bromide->sonogashira intermediate_bromide 2-(prop-1-yn-1-yl)benzyl bromide sonogashira->intermediate_bromide azidation Azidation (NaN3, DMSO) intermediate_bromide->azidation precursor_azide 2-(prop-1-yn-1-yl)benzyl azide azidation->precursor_azide reaction Pd-Catalyzed Bromo-cyclization (PdBr2, CuBr2, LiBr, MeCN, 80°C) precursor_azide->reaction workup Workup & Purification (Filtration, Evaporation, Chromatography) reaction->workup final_product This compound workup->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and natural products. The functionalization of this heterocyclic system is of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope, mild reaction conditions, and excellent functional group tolerance.[1][2] This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 4-bromo-3-methylisoquinoline with various arylboronic acids, enabling the synthesis of diverse 4-aryl-3-methylisoquinoline derivatives.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound (typically an arylboronic acid or its ester).[2][3] The catalytic cycle, as illustrated below, involves three fundamental steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[1][4] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(Ar')Ln B->C Transmetalation (Ar'-B(OH)2, Base) C->A Reductive Elimination Product 4-aryl-3-methylisoquinoline ArX This compound ArB Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section outlines a general, robust protocol for the Suzuki-Miyaura coupling of this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the electronic and steric properties of the coupling partner.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, THF)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent and water (typically in a 4:1 to 10:1 ratio) via syringe. If a solid catalyst and/or ligand are used, they can be added at the beginning with the other solids. If the catalyst is a solution, it should be added at this stage.

  • Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all oxygen is removed.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-120 °C) for the specified time (typically 2-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Degassed Solvents and Catalyst B->C D Heat and Stir (80-120 °C, 2-24 h) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various aryl bromides, including heteroaryl systems, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Screening of Catalysts, Bases, and Solvents for a Model Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)1001285
2PdCl₂(dppf) (3)-K₃PO₄ (3.0)Toluene/H₂O (10:1)110892
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)THF/H₂O (5:1)801895
4Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)DMF/H₂O (3:1)120688

Note: Yields are hypothetical and for illustrative purposes, based on typical outcomes for similar substrates reported in the literature.

Table 2: Substrate Scope with Optimized Conditions

Optimized Conditions: PdCl₂(dppf) (3 mol%), K₃PO₄ (3.0 equiv), Toluene/H₂O (10:1), 110 °C, 8 h.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-methyl-4-phenylisoquinoline92
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-3-methylisoquinoline90
33-Tolylboronic acid3-methyl-4-(m-tolyl)isoquinoline88
42-Naphthylboronic acid3-methyl-4-(naphthalen-2-yl)isoquinoline85
5Thiophene-3-boronic acid3-methyl-4-(thiophen-3-yl)isoquinoline78

Note: Yields are hypothetical and for illustrative purposes, based on typical outcomes for similar substrates reported in the literature.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strict inert atmosphere is crucial for catalytic activity.[7]

  • Purity of Reagents: The purity of the starting materials, particularly the boronic acid, can significantly affect the reaction outcome. Impurities can lead to side reactions and lower yields.

  • Choice of Base: The strength and solubility of the base are important. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for less reactive aryl bromides.[6]

  • Solvent System: A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. The ratio may need to be optimized.

  • Ligand Selection: For challenging substrates, the use of bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve the reaction rate and yield.[4]

  • Side Reactions: A common side reaction is the homocoupling of the boronic acid. This can often be minimized by carefully controlling the reaction conditions and stoichiometry.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-3-methylisoquinolines from this compound. The protocol provided herein, along with the tabulated data and key considerations, offers a comprehensive guide for researchers to successfully implement and optimize this important transformation in their synthetic endeavors. The versatility of this reaction allows for the generation of diverse libraries of isoquinoline derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Functionalization of the 4-Bromo-3-Methylisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-bromo-3-methylisoquinoline scaffold is a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom at the C4-position provides a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs and the fine-tuning of molecular properties for materials applications. These notes provide detailed protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, enabling researchers to efficiently diversify this important heterocyclic core.

C4-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms.[1][2][3] It facilitates the coupling of the this compound with various aryl and heteroaryl boronic acids or esters, yielding 4-aryl-3-methylisoquinoline derivatives. These products are common substructures in pharmacologically active molecules.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reagent reagent process process product product condition condition sub This compound + Ar-B(OR)2 mix Combine Reactants, Pd Catalyst, Ligand, Base in Solvent sub->mix react Heat under Inert Atmosphere mix->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify final 4-Aryl-3-methylisoquinoline purify->final cond1 Pd2(dba)3 XPhos K3PO4 cond1->mix cond2 Dioxane/H2O 80-100 °C, 12-24h cond2->react

Caption: General workflow for the Suzuki-Miyaura C-C coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane/H₂O1001692
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (10)K₃PO₄Toluene1101288
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF902475
42-Thiopheneboronic acidPdCl₂(dppf) (5)-Na₂CO₃DME/H₂O851885
Protocol: Synthesis of 3-Methyl-4-phenylisoquinoline

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • Spheroidal phosphine (SPhos) (0.10 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-methyl-4-phenylisoquinoline.

C4-Alkynylation via Sonogashira Coupling

The Sonogashira coupling reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction, typically co-catalyzed by palladium and copper, allows for the introduction of various alkynyl moieties at the C4 position of the isoquinoline core, which are key precursors for synthesizing more complex heterocyclic systems and are found in various bioactive compounds.[7]

Catalytic Cycles for Cross-Coupling Reactions

Catalytic_Cycles cluster_suzuki Suzuki Cycle cluster_sonogashira Sonogashira Cycle cluster_buchwald Buchwald-Hartwig Cycle pd0 pd0 pd2 pd2 sub sub s_pd0 Pd(0)L2 s_pd2_halide Ar-Pd(II)-X L2 s_pd0->s_pd2_halide Oxidative Addition (Ar-X) s_pd2_aryl Ar-Pd(II)-Ar' L2 s_pd2_halide->s_pd2_aryl Transmetalation (Ar'-B(OR)2 + Base) s_pd2_aryl->s_pd0 Reductive Elimination (Ar-Ar') so_pd0 Pd(0)L2 so_pd2_halide Ar-Pd(II)-X L2 so_pd0->so_pd2_halide Oxidative Addition (Ar-X) so_pd2_alkyne Ar-Pd(II)-C≡CR L2 so_pd2_halide->so_pd2_alkyne Transmetalation (Cu-C≡CR) so_pd2_alkyne->so_pd0 Reductive Elimination (Ar-C≡CR) b_pd0 Pd(0)L2 b_pd2_halide Ar-Pd(II)-X L2 b_pd0->b_pd2_halide Oxidative Addition (Ar-X) b_pd2_amido Ar-Pd(II)-NR2 L2 b_pd2_halide->b_pd2_amido Amine Coordination & Deprotonation (HNR2 + Base) b_pd2_amido->b_pd0 Reductive Elimination (Ar-NR2)

Caption: Simplified catalytic cycles for key Pd-catalyzed reactions.

Quantitative Data: Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60895
2TrimethylsilylacetylenePd(OAc)₂ (3)CuI (6)Et₃NMeCN110589
31-HeptynePd(PPh₃)₄ (4)CuI (8)PiperidineToluene801281
4Propargyl alcoholPdCl₂(dppf) (5)CuI (5)DIPADMF701090
Protocol: Synthesis of 3-Methyl-4-(phenylethynyl)isoquinoline

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.05 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine (ratio THF:Et₃N = 2:1 v/v) via syringe.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to yield 3-methyl-4-(phenylethynyl)isoquinoline.

C4-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[8][9][10] This transformation is invaluable for synthesizing aryl amines from aryl halides. Applying this methodology to this compound allows for the introduction of a diverse array of primary and secondary amines, which is a critical step in the synthesis of many biologically active nitrogen-containing heterocycles.[11][12]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow reagent reagent process process product product condition condition sub This compound + Amine (HNR1R2) mix Combine Reactants, Pd Precatalyst, Ligand, Base in Anhydrous Solvent sub->mix react Heat under Inert Atmosphere mix->react workup Quench, Dilute & Extract react->workup purify Column Chromatography workup->purify final 4-Amino-3-methylisoquinoline Derivative purify->final cond1 Pd2(dba)3 BINAP NaOtBu cond1->mix cond2 Toluene 100-120 °C, 12-24h cond2->react

Caption: General workflow for the Buchwald-Hartwig C-N coupling reaction.

Quantitative Data: Buchwald-Hartwig Amination Conditions
EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (5)NaOtBuToluene1101291
2AnilinePd(OAc)₂ (4)RuPhos (8)K₃PO₄Dioxane1002078
3BenzylaminePd₂(dba)₃ (2)Xantphos (6)Cs₂CO₃Toluene1201884
4tert-Butyl carbamatePd(OAc)₂ (5)DavePhos (10)K₂CO₃t-BuOH902480
Protocol: Synthesis of 4-Morpholino-3-methylisoquinoline

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply (in a glovebox is preferred for handling NaOtBu)

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to a flame-dried Schlenk tube.

  • Add this compound to the tube.

  • Remove the tube from the glovebox, place it under a positive pressure of inert gas.

  • Add anhydrous toluene, followed by morpholine, via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the desired 4-morpholino-3-methylisoquinoline.

References

Application Notes and Protocols for C-4 Alkylation of 3-Methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the isoquinoline core is a privileged structure found in numerous natural products and synthetic pharmaceuticals. Specifically, the C-4 position of the isoquinoline ring is a critical site for substitution to modulate biological activity. This document provides detailed application notes and protocols for two distinct and effective methods for the C-4 alkylation of 3-methylisoquinoline derivatives, a common structural motif in bioactive molecules.

Introduction

The direct C-H alkylation of isoquinolines, particularly at the C-4 position, offers a more atom-economical and efficient alternative to traditional multi-step synthetic routes that often require pre-functionalization of the heterocyclic core. The methods presented herein provide researchers with reliable protocols for accessing a diverse range of 4-alkyl-3-methylisoquinoline derivatives, which are valuable building blocks for the synthesis of novel therapeutic agents and chemical probes. The following sections detail a metal-free thermal method and a photochemical approach, each with its unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Method 1: Metal-Free C-4 Alkylation via a Temporary Dearomatization Strategy

This protocol, adapted from the work of Day et al. (2023), describes a simple and efficient metal-free method for the C-4 alkylation of isoquinolines using benzoic acid as a transient mediator and vinyl ketones as the alkylating agents.[1][2][3][4][5] The reaction proceeds through a proposed temporary dearomatization of the isoquinoline ring, enabling a nucleophilic attack at the C-4 position.[1][2]

Experimental Protocol

General Procedure for the C-4 Alkylation of 3-Methylisoquinoline:

To a screw-capped vial equipped with a magnetic stir bar is added 3-methylisoquinoline (1.0 equiv.), acetonitrile (to achieve a 0.2 M concentration), benzoic acid (3.0 equiv.), and the corresponding vinyl ketone (4.0 equiv.). The vial is sealed and the reaction mixture is stirred at 80 °C for the time specified in the table below. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired C-4 alkylated 3-methylisoquinoline product.

experimental_workflow_method1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Add 3-Methylisoquinoline, Benzoic Acid, Vinyl Ketone, and Acetonitrile to Vial start->reagents seal Seal Vial reagents->seal heat Heat at 80 °C with Stirring seal->heat cool Cool to RT heat->cool evaporate Remove Solvent in Vacuo cool->evaporate chromatography Purify by Flash Column Chromatography evaporate->chromatography product Isolated C-4 Alkylated 3-Methylisoquinoline chromatography->product

Proposed Reaction Mechanism

The reaction is proposed to proceed via a dearomatization-rearomatization sequence. Benzoic acid adds to the C-1 position of the isoquinoline, forming a 1,2-dihydroisoquinoline intermediate. This dearomatized intermediate then acts as a nucleophile, attacking the vinyl ketone at the C-4 position. Subsequent elimination of benzoic acid restores the aromaticity of the isoquinoline ring, yielding the C-4 alkylated product.[1][2]

mechanism_method1 cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product iso 3-Methylisoquinoline dihydroiso 1,2-Dihydroisoquinoline Intermediate (A) iso->dihydroiso + Benzoic Acid bza Benzoic Acid bza->dihydroiso adduct Adduct (B) dihydroiso->adduct + Vinyl Ketone product C-4 Alkylated 3-Methylisoquinoline adduct->product - Benzoic Acid (Rearomatization)

Data Presentation: Substrate Scope and Yields

The following table summarizes the results for the C-4 alkylation of 3-methylisoquinoline with various vinyl ketones.

Entry3-Methylisoquinoline DerivativeVinyl KetoneTime (h)ProductYield (%)
13-MethylisoquinolineMethyl vinyl ketone164-(3-Oxobutyl)-3-methylisoquinoline78
23-MethylisoquinolineEthyl vinyl ketone164-(3-Oxopentyl)-3-methylisoquinoline75
33-MethylisoquinolineIsopropyl vinyl ketone164-(4-Methyl-3-oxopentyl)-3-methylisoquinoline68
43-MethylisoquinolineBenzyl vinyl ketone164-(4-Phenyl-3-oxobutyl)-3-methylisoquinoline65

Data sourced from Day et al. (2023).[1]

Method 2: Photochemical C-4 Alkylation via Phosphite-Mediated[1][3] N to C Rearrangement

This protocol, based on the work of Ghosh et al. (2024), details a photochemical method for the C-4 alkylation of isoquinolines.[6] The process involves the initial N-alkylation of the isoquinoline, followed by a phosphite-mediated photochemical[1][3] rearrangement of the N-alkyl group to the C-4 position. This method is particularly useful for installing a variety of alkyl groups, including those derived from primary, secondary, and tertiary alkyl halides.[6]

Experimental Protocol

Step 1: N-Alkylation of 3-Methylisoquinoline

A mixture of 3-methylisoquinoline (1.0 equiv.) and the corresponding alkyl bromide (1.2 equiv.) is stirred at room temperature (or heated as specified) in a sealed vial until the reaction is complete (monitored by TLC or NMR). The resulting N-alkyl-3-methylisoquinolinium bromide salt is then either used directly or subjected to an ion exchange to the tetrafluoroborate salt for improved stability and handling.

Step 2: Photochemical C-4 Alkylation

To a solution of the N-alkyl-3-methylisoquinolinium salt (1.0 equiv.) in acetonitrile (0.05 M) in a quartz tube is added triethyl phosphite (3.0 equiv.). The solution is degassed with argon for 15 minutes, and the tube is sealed. The reaction mixture is then irradiated with a specific wavelength of light (e.g., 365 nm) at room temperature for the specified time. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

experimental_workflow_method2 cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Photochemical Rearrangement cluster_workup Work-up and Purification start Start n_alkylation React 3-Methylisoquinoline with Alkyl Bromide start->n_alkylation isoquinolinium N-Alkyl-3-methyl- isoquinolinium Salt n_alkylation->isoquinolinium photoreaction_setup Dissolve Salt in MeCN, Add Triethyl Phosphite, Degas with Argon isoquinolinium->photoreaction_setup irradiation Irradiate with 365 nm Light at Room Temperature photoreaction_setup->irradiation evaporate Remove Solvent in Vacuo irradiation->evaporate chromatography Purify by Flash Column Chromatography evaporate->chromatography product Isolated C-4 Alkylated 3-Methylisoquinoline chromatography->product

Proposed Reaction Mechanism

The proposed mechanism involves the formation of a phosphite adduct with the N-alkylisoquinolinium salt. Upon photoexcitation, this adduct is believed to undergo a[1][3] N-to-C rearrangement, leading to the migration of the alkyl group from the nitrogen atom to the C-4 position of the isoquinoline ring. A subsequent rearomatization step affords the final C-4 alkylated product.[6]

mechanism_method2 cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product isoquinolinium N-Alkyl-3-methyl- isoquinolinium Salt adduct Phosphite Adduct isoquinolinium->adduct phosphite Triethyl Phosphite phosphite->adduct excited_state Excited State Adduct adduct->excited_state hν (365 nm) product C-4 Alkylated 3-Methylisoquinoline excited_state->product [1][3] Rearrangement and Rearomatization

Data Presentation: Substrate Scope and Yields

The following table presents the yields for the photochemical C-4 alkylation of a 3-methylisoquinoline derivative with different N-alkyl groups.

EntryN-Alkyl GroupTime (h)ProductYield (%)
1Benzyl124-Benzyl-3-methylisoquinoline75
2Diphenylmethyl124-(Diphenylmethyl)-3-methylisoquinoline82
34-Chlorobenzyl124-(4-Chlorobenzyl)-3-methylisoquinoline78
41-Phenylethyl124-(1-Phenylethyl)-3-methylisoquinoline66

Data is representative of the methodology described by Ghosh et al. (2024) and may be adapted for 3-methylisoquinoline derivatives.[6]

Conclusion

The two protocols detailed in these application notes provide researchers with robust and versatile methods for the C-4 alkylation of 3-methylisoquinoline derivatives. The metal-free thermal approach is operationally simple and utilizes readily available reagents, making it highly attractive for routine synthesis. The photochemical method offers access to a broader range of alkylated products, including those with sterically demanding alkyl groups, through a novel N-to-C rearrangement. The choice of method will depend on the specific target molecule, available starting materials, and desired functional group compatibility. These protocols are intended to serve as a valuable resource for scientists engaged in the synthesis of novel isoquinoline-based compounds for drug discovery and development.

References

Application Notes and Protocols: 4-Bromo-3-methylisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylisoquinoline is a versatile heterocyclic building block in medicinal chemistry. Its isoquinoline core is a recognized privileged scaffold, appearing in numerous biologically active compounds. The presence of a bromine atom at the 4-position provides a convenient handle for synthetic diversification, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The methyl group at the 3-position can also influence the molecule's conformation and interaction with biological targets.

This document details a key application of this compound in the development of selective inhibitors for Phosphoinositide 3-kinase (PI3K), a family of enzymes crucial in cellular signaling and a significant target in oncology and immunology.

Application: Synthesis of PI3K Delta (PI3Kδ) Inhibitors

This compound has been utilized as a key intermediate in the synthesis of potent and selective inhibitors of the delta isoform of PI3K (PI3Kδ). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in various cancers and inflammatory diseases. The PI3Kδ isoform is primarily expressed in hematopoietic cells, making it an attractive target for B-cell malignancies and inflammatory conditions.

The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction, where the bromine atom of this compound is displaced by a boronic acid or ester derivative of a complex heterocyclic system, thereby constructing the final inhibitor scaffold.

Logical Workflow for the Synthesis of a PI3Kδ Inhibitor

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_catalyst Reaction Conditions cluster_product Final Product A This compound C Suzuki-Miyaura Cross-Coupling A->C B Heterocyclic Boronic Ester (e.g., thienopyrimidine derivative) B->C G PI3Kδ Inhibitor C->G D Palladium Catalyst (e.g., Pd(PPh3)4) D->C E Base (e.g., K2CO3) E->C F Solvent (e.g., Dioxane/Water) F->C

Caption: Synthetic workflow for a PI3Kδ inhibitor.

Data Presentation

While specific biological data for compounds directly derived from this compound is not publicly available in the cited literature, the table below presents the inhibitory activity of well-characterized, selective PI3Kδ inhibitors to provide a reference for the expected potency of such compounds.

Compound NamePI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Reference
Idelalisib (CAL-101)2.582056589[1]
Duvelisib (IPI-145)2.516028527[1]
Umbralisib (TGR-1202)22>1000011161065[1]
IC-87114500>1000007500029000[2]

Experimental Protocols

Synthesis of a 4-(Heteroaryl)-3-methylisoquinoline Derivative via Suzuki-Miyaura Coupling

This protocol is a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic boronic ester.

Materials:

  • This compound

  • Heterocyclic boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deoxygenated

  • Argon or Nitrogen gas

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the heterocyclic boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-(heteroaryl)-3-methylisoquinoline derivative.

In Vitro PI3Kδ Enzyme Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the PI3Kδ enzyme, for example, using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • Test compound (dissolved in DMSO)

  • PI3K reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025 mg/ml BSA)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Prepare a PI3K reaction buffer/lipid substrate mixture.

  • Dilute the PI3Kδ enzyme into the prepared buffer/lipid substrate mixture.

  • In a 384-well plate, add the test compound solution or vehicle (DMSO for control).

  • Add the enzyme/lipid substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Luminescence is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

The PI3K pathway is a central signaling node that regulates numerous cellular processes. The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade, highlighting the position of PI3Kδ.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) or GPCR PI3Kd PI3Kδ RTK->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PI3Kd->PIP3 Catalyzes PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Inhibits Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound -derived Inhibitor Inhibitor->PI3Kd Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for 4-bromo-3-methylisoquinoline in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-bromo-3-methylisoquinoline as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The document includes detailed experimental protocols for common synthetic transformations, a summary of structure-activity relationship (SAR) data for related compounds, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[1] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The isoquinoline scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous PARP inhibitors. This compound offers a versatile starting point for the synthesis of diverse isoquinoline-based PARP inhibitors through palladium-catalyzed cross-coupling reactions, allowing for the exploration of chemical space and the optimization of inhibitory activity.

Data Presentation: Inhibitory Activity of Isoquinolinone-Based PARP Inhibitors

While specific IC50 values for direct derivatives of this compound are not extensively compiled in publicly available literature, the following table summarizes the inhibitory activity of structurally related isoquinolinone-based PARP inhibitors. This data provides valuable insights into the structure-activity relationships (SAR) within this class of compounds and can guide the design of new inhibitors based on the this compound scaffold.

Compound ScaffoldR Group ModificationPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity Index (PARP-1/PARP-2)
Isoquinolinone5-benzoyloxy90001500.017
Isoquinolinone5-benzamido1390015000.11
3,4-dihydroisoquinol-1-one-4-carboxamide4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro22.0 ± 3.24.3 ± 0.55.1
UPF 1069 (7-substituted 2H-isoquinolin-1-one)-10010000.1

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Direct comparison of absolute values between different studies should be made with caution due to variations in assay conditions.[2]

Experimental Protocols

The following protocols describe general procedures for the functionalization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two powerful methods for the formation of C-C and C-N bonds, respectively. These reactions are fundamental for the synthesis of a library of PARP inhibitor candidates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol outlines the palladium-catalyzed cross-coupling of this compound with various arylboronic acids to introduce diverse aryl substituents at the 4-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture, 4:1)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and the base.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask. Subsequently, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methylisoquinoline.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed amination of this compound with various primary or secondary amines to introduce diverse amino substituents at the 4-position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound and the desired amine to the tube, followed by the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[4]

Visualizations

PARP Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of PARP1 and PARP2 in the DNA damage response. Upon DNA damage, PARP enzymes are recruited to the site of the lesion where they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins. This PARylation event serves as a scaffold to recruit DNA repair machinery.

PARP_Signaling_Pathway PARP Signaling in DNA Damage Response cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PARP2 PARP2 DNA_Damage->PARP2 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes PARP2->PAR synthesizes NAD NAD+ NAD->PARP1 substrate NAD->PARP2 substrate DNA_Repair_Complex DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Complex recruits Repair DNA Repair DNA_Repair_Complex->Repair

Caption: PARP1/2 activation at DNA single-strand breaks.

Experimental Workflow for PARP Inhibitor Discovery

This diagram outlines a typical workflow for the discovery and evaluation of novel PARP inhibitors, starting from a building block like this compound.

Drug_Discovery_Workflow Workflow for PARP Inhibitor Discovery Building_Block This compound Synthesis Chemical Synthesis (Suzuki, Buchwald-Hartwig, etc.) Building_Block->Synthesis Library Compound Library Synthesis->Library HS HS Library->HS HTS High-Throughput Screening (PARP Activity Assays) Hit_ID Hit Identification (IC50 Determination) HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis In_Vitro In Vitro Evaluation (Cell-based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical drug discovery workflow for PARP inhibitors.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel PARP inhibitors. The application of robust cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the generation of diverse compound libraries. By leveraging the existing knowledge of isoquinolinone-based PARP inhibitors and employing the detailed protocols and workflows outlined in these notes, researchers can efficiently explore the chemical space around this scaffold to develop potent and selective PARP inhibitors for therapeutic applications.

References

Application Note & Protocol: Gram-Scale Synthesis of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromoisoquinoline is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. Its bromine substituent provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups at the 4-position of the isoquinoline core. This document outlines a detailed experimental procedure for the gram-scale synthesis of 4-bromoisoquinoline via the direct bromination of isoquinoline hydrochloride.

Experimental Protocol

This protocol is based on the direct bromination of isoquinoline hydrochloride in a high-boiling solvent.

Materials:

  • Isoquinoline hydrochloride (C₉H₇N·HCl)

  • Bromine (Br₂)

  • Nitrobenzene (C₆H₅NO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Multi-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Vacuum distillation apparatus

Procedure:

1. Reaction Setup:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer.

  • To the flask, add isoquinoline hydrochloride (33.3 g, 0.20 mole) and nitrobenzene (50 mL).[1]

  • Stir the mixture and heat it to approximately 180°C until a clear yellow solution is formed.[1]

2. Bromination:

  • Once the solution reaches 180°C, add bromine (35.2 g, 0.22 mole) dropwise from the dropping funnel over a period of about 1 hour and 15 minutes.[1]

  • The evolution of hydrogen chloride gas should be observed.[1]

  • Maintain the reaction temperature at around 180°C and continue stirring.[1]

3. Reaction Monitoring and Completion:

  • After the addition of bromine is complete, the reaction mixture will be a single-phase, amber-red solution.[1]

  • Continue heating and stirring at 180°C. The formation of a thin slurry of crystals may be observed after about an hour.[1]

  • The reaction is considered complete when the evolution of hydrogen chloride gas has practically ceased, which may take approximately 4 hours and 45 minutes of heating after the bromine addition.[1]

4. Work-up and Extraction:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add water to the mixture.

  • Make the aqueous layer basic by the slow addition of a sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic layers and wash them with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

5. Purification:

  • The crude 4-bromoisoquinoline can be purified by either vacuum distillation or column chromatography.

  • Vacuum Distillation: Distill the crude product under reduced pressure. The boiling point of 4-bromoisoquinoline is reported to be 120-125 °C at 4 mmHg.[2]

  • Column Chromatography: Alternatively, purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3][4]

6. Characterization:

  • The purified product should be a white to pale yellow solid.

  • Confirm the identity and purity of the product using standard analytical techniques such as NMR, GC-MS, and melting point analysis. The reported melting point is in the range of 40-43 °C.[4][5]

Quantitative Data Summary

ParameterValueReference
Starting Materials
Isoquinoline Hydrochloride33.3 g (0.20 mole)[1]
Bromine35.2 g (0.22 mole)[1]
Nitrobenzene50 mL[1]
Reaction Conditions
Temperature~180 °C[1]
Reaction Time~4.75 hours (post-bromine addition)[1]
Product Information
Product Name4-Bromoisoquinoline
Molecular FormulaC₉H₆BrN[6][7]
Molecular Weight208.05 g/mol [6][7]
Melting Point40-43 °C[4][5]
Boiling Point280-285 °C (lit.)[4][5]
120-125 °C at 4 mmHg[2]
AppearanceColorless to cream to pale yellow crystals or powder[8]
Purity>98% (GC)

Experimental Workflow Diagram

experimental_workflow A Reaction Setup: Isoquinoline HCl + Nitrobenzene B Heating to 180°C A->B Heat C Dropwise Addition of Bromine B->C At 180°C D Reaction at 180°C (~4.75 hours) C->D Maintain Temp E Work-up: Quenching, Basification, Extraction D->E Cooling F Purification: Vacuum Distillation or Column Chromatography E->F Crude Product G Pure 4-Bromoisoquinoline F->G Purified Product

Caption: Workflow for the gram-scale synthesis of 4-bromoisoquinoline.

Alternative Synthetic Approach

An alternative palladium-catalyzed method involves the electrocyclic reaction of 2-alkynyl benzyl azides.[4][9] This approach can selectively yield 4-bromoisoquinoline in the presence of PdBr₂, CuBr₂, and LiBr in acetonitrile.[9] While this method may offer different substrate scope and selectivity, it involves the synthesis of an azide intermediate, which requires careful handling due to potential explosive hazards.[9]

Safety Precautions

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Nitrobenzene is toxic and readily absorbed through the skin. Avoid contact and inhalation.

  • The reaction evolves hydrogen chloride gas, which is corrosive. Ensure proper ventilation and consider using a gas trap.

  • Azide compounds, if used in alternative syntheses, are potentially explosive and should be handled with extreme caution.[9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-bromo-3-methylisoquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic strategies for this compound include:

  • Route 1: Bischler-Napieralski Reaction followed by Bromination and Aromatization. This is a traditional and widely used method which involves the cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is then brominated and oxidized to the desired isoquinoline.[1][2]

  • Route 2: Palladium-Catalyzed Cyclization. A more modern approach involves the palladium-catalyzed cyclization of 2-alkynyl benzyl azides to directly form the 4-bromoisoquinoline core.[3]

Q2: Which factors most significantly impact the yield of the Bischler-Napieralski reaction?

A2: The yield of the Bischler-Napieralski reaction is primarily influenced by the choice of condensing agent, solvent, and reaction temperature.[1][4] For substrates with electron-donating groups on the benzene ring, the reaction is generally more effective.[5] Common condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (Tf₂O).[1][4]

Q3: What are the challenges associated with the bromination of the isoquinoline core?

A3: Bromination of the isoquinoline ring can present challenges related to regioselectivity. The position of bromination is influenced by the existing substituents on the ring and the brominating agent used. Direct bromination of 3-methylisoquinoline would likely require careful optimization to favor substitution at the C4 position and avoid the formation of other isomers. In some cases, bromination is performed on a more activated precursor, like a 1,2,3,4-tetrahydroisoquinoline, to achieve better control.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield in Bischler-Napieralski cyclization Incomplete reaction.- Increase reaction time and/or temperature. - For less reactive substrates, consider using a stronger condensing agent like P₂O₅ in refluxing POCl₃.[1]
Decomposition of starting material or product.- Use milder reaction conditions. For example, triflic anhydride (Tf₂O) with a non-nucleophilic base can be effective at lower temperatures.[4][7]
Formation of side products.- A common side reaction is the retro-Ritter reaction, forming styrenes.[4] Using the corresponding nitrile as a solvent can help to suppress this.[4]
Poor regioselectivity in bromination Use of a non-selective brominating agent.- Screen different brominating agents such as N-Bromosuccinimide (NBS), bromine in acetic acid, or other bromine sources.[8][9]
Reaction conditions favoring multiple brominations.- Carefully control the stoichiometry of the brominating agent to favor mono-bromination.[10] - Lowering the reaction temperature can also improve selectivity.
Difficult purification of the final product Presence of isomeric impurities.- Optimize the bromination step to improve regioselectivity. - Employ high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient.
Low yield in the final aromatization step (from dihydroisoquinoline) Inefficient dehydrogenation agent.- Common dehydrogenating agents include palladium on carbon (Pd/C) with a hydrogen acceptor, sulfur, or diphenyl disulfide.[4] Ensure the catalyst is active and the reaction is run under appropriate conditions (e.g., high temperature for sulfur).

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction (General Procedure)

This protocol outlines a general procedure for the cyclization step. Optimization of reagents and conditions for the specific substrate is recommended.

  • Amide Formation: Prepare the N-(2-phenylethyl)acetamide precursor by reacting 2-phenylethylamine with acetyl chloride or acetic anhydride.

  • Cyclization:

    • To a solution of N-(2-phenylethyl)acetamide (1 equivalent) in a dry solvent (e.g., toluene or acetonitrile), add the condensing agent (e.g., POCl₃, 1.1-2.0 equivalents) dropwise at 0 °C under an inert atmosphere.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and a base (e.g., ammonium hydroxide).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 3-methyl-3,4-dihydroisoquinoline by column chromatography.

Protocol 2: Palladium-Catalyzed Synthesis of 4-Bromo-3-substituted-isoquinolines

This protocol is adapted from a literature procedure for the synthesis of 4-bromoisoquinolines.[3]

  • Reaction Setup:

    • In a reaction vessel, combine the 2-alkynyl benzyl azide (1 equivalent), palladium(II) bromide (PdBr₂, 5 mol%), copper(II) bromide (CuBr₂, 3 equivalents), and lithium bromide (LiBr, 2 equivalents).

    • Add acetonitrile (MeCN) as the solvent.

  • Reaction Execution:

    • Stir the mixture at the desired reaction temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC.

  • Workup and Purification:

    • After the reaction is complete, filter the mixture and evaporate the solvent.

    • Purify the residue by flash column chromatography to obtain the 4-bromo-3-substituted-isoquinoline.

Data Presentation

Table 1: Optimization of Palladium-Catalyzed Synthesis of 4-Bromo-3-phenylisoquinoline [3]

EntryAdditive (equiv.)SolventTime (h)Yield of 2a (%)Yield of 3a (%)
1LiBr (2)MeCN2665Trace
2LiBr (2)ClCH₂CH₂Cl263118
3LiBr (1)ClCH₂CH₂Cl262025
4LiBr (0.2)ClCH₂CH₂Cl261227
5HOAc (1)ClCH₂CH₂Cl22Trace40
6HOAc (2)ClCH₂CH₂Cl22Trace70
7HOAc (2) / H₂O (0.1 mL)ClCH₂CH₂Cl22Trace83

2a: 4-bromo-3-phenylisoquinoline, 3a: 4-bromo-3-phenylisoquinolin-1(2H)-one

Visualizations

Bischler_Napieralski_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization (Bischler-Napieralski) cluster_2 Step 3: Bromination cluster_3 Step 4: Aromatization 2-Phenylethylamine 2-Phenylethylamine N-Acetamide N-(2-phenylethyl)acetamide 2-Phenylethylamine->N-Acetamide Acylation Acetyl_Chloride Acetyl Chloride / Acetic Anhydride Acetyl_Chloride->N-Acetamide Dihydroisoquinoline 3-Methyl-3,4-dihydroisoquinoline N-Acetamide->Dihydroisoquinoline POCl3 / Heat Bromo_Dihydroisoquinoline 4-Bromo-3-methyl-3,4-dihydroisoquinoline Dihydroisoquinoline->Bromo_Dihydroisoquinoline NBS Final_Product This compound Bromo_Dihydroisoquinoline->Final_Product Pd/C / Heat

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Cyclization Check Yield of Dihydroisoquinoline Start->Check_Cyclization Optimize_BN Optimize Bischler-Napieralski Reaction: - Stronger condensing agent - Higher temperature - Milder conditions (Tf2O) Check_Cyclization->Optimize_BN Low Check_Bromination Check Yield and Purity after Bromination Check_Cyclization->Check_Bromination Good Optimize_BN->Check_Cyclization Re-evaluate Optimize_Bromination Optimize Bromination: - Screen brominating agents - Control stoichiometry - Lower temperature Check_Bromination->Optimize_Bromination Low / Impure Check_Aromatization Check Yield of Aromatization Check_Bromination->Check_Aromatization Good Optimize_Bromination->Check_Bromination Re-evaluate Optimize_Aromatization Optimize Aromatization: - Check catalyst activity - Vary dehydrogenation agent Check_Aromatization->Optimize_Aromatization Low Success Improved Yield Check_Aromatization->Success Good Optimize_Aromatization->Check_Aromatization Re-evaluate

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 4-Bromo-3-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 4-bromo-3-methylisoquinoline, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly used methods for purifying crude this compound are flash column chromatography and recrystallization. The choice between them depends on the impurity profile, the quantity of material, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can vary based on the synthetic route. However, common contaminants may include unreacted starting materials, regioisomers (e.g., isomers with bromine or methyl at different positions), and potentially di-brominated byproducts.[1][2] The presence of regioisomers that are difficult to separate is a known challenge in the synthesis of similar bromo-isoquinolines.

Q3: What physical properties of this compound are relevant for its purification?

A3: Key properties include its solid physical state at room temperature and its solubility profile. While specific solubility data is limited, analogous compounds like 6-bromo-2-methylquinoline show good solubility in solvents such as toluene, ethyl acetate, and acetone, with poor solubility in methanol and water. This information is crucial for selecting appropriate solvent systems for both chromatography and recrystallization. A summary of key properties is provided below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 133100-87-5[3]
Molecular Formula C₁₀H₈BrN[3]
Molecular Weight 222.08 g/mol [3]
Density ~1.5 g/cm³[4]
Physical State SolidInferred
Melting Point Not reported; similar compounds are solids with melting points > 50°C.[5]

Purification Protocols

Experimental Protocol 1: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities. A hexane/ethyl acetate system is reported to be effective for this class of compounds.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column, flasks, etc.

Procedure:

  • Solvent System Selection: Prepare a mobile phase. A good starting point is a 19:1 mixture of hexane:ethyl acetate. Use Thin Layer Chromatography (TLC) to check the separation, aiming for an Rf value of ~0.3 for the desired product.[6]

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small cotton or glass wool plug at the bottom.

    • Pour a thin layer of sand (approx. 1 cm) over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica bed.

    • Allow the sample to absorb completely into the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or bulb) to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks. Monitor the separation by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate to elute the product.[7]

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.

Experimental Protocol 2: Recrystallization

Recrystallization is ideal for removing small amounts of impurities when a suitable solvent system is identified. The goal is to find a solvent (or solvent pair) that dissolves the compound well at high temperatures but poorly at low temperatures.[8]

Materials:

  • Crude this compound

  • Candidate solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane)

  • Erlenmeyer flasks, heating source, filtration apparatus

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude material into several test tubes.

    • Add a few drops of a different candidate solvent to each tube.

    • Observe solubility at room temperature. An ideal solvent will not dissolve the compound.

    • Gently heat the tubes. A good solvent will dissolve the compound completely near its boiling point.

    • Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.

  • Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[8]

    • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly to remove all residual solvent.

Troubleshooting Guides

Table 2: Troubleshooting Common Issues in Column Chromatography

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Bands - Inappropriate solvent system (too polar or not polar enough).- Column was packed unevenly.- Sample was overloaded.- Optimize the eluent polarity using TLC. Aim for a larger ΔRf between the product and impurities.- Try a different solvent system (e.g., dichloromethane/methanol for more polar compounds).- Repack the column carefully.- Reduce the amount of crude material loaded.
Product Does Not Elute - Eluent is not polar enough.- Compound may be acidic or basic and is strongly interacting with the silica.- Gradually increase the polarity of the eluent (increase ethyl acetate percentage).- For basic compounds like isoquinolines, adding a small amount (~0.1-1%) of triethylamine or pyridine to the eluent can improve elution by neutralizing acidic sites on the silica.[6]
Cracked or Channeled Silica Bed - The column ran dry at some point.- The silica was not packed properly.- Always keep the silica bed covered with solvent.- Ensure the silica is well-settled before loading the sample. Repack the column if necessary.

Table 3: Troubleshooting Common Issues in Recrystallization

IssuePossible Cause(s)Suggested Solution(s)
Compound "Oils Out" Instead of Crystallizing - The solution is supersaturated at a temperature above the compound's melting point.- The rate of cooling is too fast.- Reheat the solution to redissolve the oil, then add a small amount of additional solvent to lower the saturation point.- Allow the solution to cool much more slowly.- Consider using a different solvent or a mixed-solvent system.
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.- Gently evaporate some of the solvent to increase the concentration and allow it to cool again.- Cool the solution in a freezer if an ice bath is insufficient.
Low Recovery Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with solvent that was not cold enough.- Concentrate the mother liquor (filtrate) and cool it to obtain a second crop of crystals.- Always use ice-cold solvent for washing the collected crystals, and use a minimal amount.

Visualized Workflows

PurificationWorkflow General Purification Workflow cluster_prep Preparation cluster_methods Purification Method cluster_analysis Analysis & Final Product crude Crude 4-bromo- 3-methylisoquinoline assess Assess Purity & Quantity (e.g., TLC, NMR) crude->assess chrom Column Chromatography (Large quantity / Difficult separation) assess->chrom Choose Method recrys Recrystallization (Small quantity / High initial purity) assess->recrys Choose Method combine Combine Pure Fractions chrom->combine collect Collect Crystals (Vacuum Filtration) recrys->collect evap Evaporate Solvent combine->evap dry Dry Product evap->dry collect->dry final_product Pure Product dry->final_product final_analysis Final Purity Analysis (TLC, MP, NMR) final_product->final_analysis

Caption: A general workflow for the purification of this compound.

TroubleshootingTree Troubleshooting Recrystallization start Problem during Recrystallization q1 What is the issue? start->q1 oil Compound 'Oils Out' q1->oil Oiling no_xtal No Crystals Form q1->no_xtal No Formation low_yield Low Yield q1->low_yield Poor Recovery sol_oil Re-heat & Add More Solvent oil->sol_oil Try First sol_cool Cool Slowly oil->sol_cool Also sol_solvent Change Solvent System oil->sol_solvent If Persistent sol_induce Induce Crystallization (Scratch / Seed Crystal) no_xtal->sol_induce Try First sol_evap Evaporate Some Solvent no_xtal->sol_evap If Needed sol_lower_t Cool to Lower Temp no_xtal->sol_lower_t Final Step sol_mother Concentrate Mother Liquor for 2nd Crop low_yield->sol_mother To Improve sol_wash Use Minimal Ice-Cold Solvent for Washing low_yield->sol_wash Best Practice

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: 4-Bromo-3-methylisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-3-methylisoquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid, but I am observing significant formation of a byproduct with a mass corresponding to a dimer of my boronic acid. What is happening and how can I minimize this?

A1: This common side product is a result of the homocoupling of the boronic acid. This typically occurs when the reaction mixture is exposed to oxygen or when using a Pd(II) precatalyst which needs to be reduced to the active Pd(0) species. This reduction can sometimes be facilitated by the homocoupling of the boronic acid.[1]

Troubleshooting Strategies:

  • Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.

  • Catalyst Choice: Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, to bypass the in-situ reduction step that can promote homocoupling.

  • Reaction Conditions: Carefully control the reaction temperature and time. Sometimes, elevated temperatures for prolonged periods can lead to catalyst decomposition and an increase in side reactions.

Q2: In my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I am isolating a significant amount of 3-methylisoquinoline. What is the cause of this side product?

A2: The formation of 3-methylisoquinoline is due to a common side reaction known as hydrodehalogenation (or debromination). In this process, the bromine atom on the isoquinoline ring is replaced by a hydrogen atom. This can be promoted by various factors within the reaction, including the presence of hydride sources.[2]

Troubleshooting Strategies:

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. For instance, using weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) might be preferable to stronger bases like alkoxides (e.g., NaOtBu) in some cases.

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Protic impurities or certain solvents can act as hydride donors.

  • Ligand Choice: The phosphine ligand used can influence the propensity for this side reaction. Experimenting with different ligands (e.g., bulky, electron-rich ligands) may help to suppress hydrodehalogenation.

Q3: During a Sonogashira coupling of this compound with a terminal alkyne, I am observing the formation of a symmetrical diyne (a dimer of my alkyne). How can I prevent this?

A3: The formation of a symmetrical diyne is a result of the Glaser-Hay coupling of the terminal alkyne, which is a common side reaction in Sonogashira couplings. This oxidative homocoupling is often promoted by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting Strategies:

  • Anaerobic Conditions: Strict exclusion of oxygen is crucial. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all reagents and solvents are properly degassed.

  • Copper-Free Conditions: Consider employing a copper-free Sonogashira protocol. Several modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst, thereby eliminating the primary pathway for Glaser-Hay coupling.[3]

  • Amine Base: The choice and purity of the amine base can also play a role. Ensure the amine is free of oxidizing impurities.

Q4: My starting material, this compound, seems to contain an impurity that is carried through my reactions. What could this be?

A4: A potential impurity in commercially available or synthesized this compound could be a di-brominated isoquinoline species, such as 5,8-dibromo-3-methylisoquinoline. The conditions for the bromination of the isoquinoline core can sometimes lead to over-bromination.

Troubleshooting Strategies:

  • Starting Material Analysis: Before use, thoroughly analyze your this compound by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to check for the presence of di-brominated or other isomeric impurities.

  • Purification: If impurities are detected, purify the starting material by column chromatography or recrystallization prior to its use in subsequent reactions.

Quantitative Data Summary

While specific quantitative data for side product formation in reactions of this compound is not extensively reported in the literature, the following table provides a general overview of typical side product levels observed in palladium-catalyzed cross-coupling reactions of aryl bromides. These values can serve as a general benchmark for what might be expected.

Reaction TypeCommon Side ProductTypical Yield Range (%)Factors Influencing Yield
Suzuki-Miyaura Homocoupling of Boronic Acid5 - 30+Oxygen presence, Pd(II) precatalyst, reaction temperature
Suzuki-Miyaura Hydrodehalogenation5 - 20Base strength, solvent impurities, ligand choice
Buchwald-Hartwig Hydrodehalogenation5 - 15Base choice, catalyst loading, temperature
Sonogashira Glaser-Hay Alkyne Homocoupling10 - 40+Oxygen presence, copper co-catalyst concentration

Key Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., Xantphos, 0.04 equiv), and a base (e.g., Cs₂CO₃, 1.5 equiv) in a reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the mixture to the appropriate temperature (e.g., 90-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product via column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Side Products in this compound Reactions cluster_start cluster_identification Side Product Identification cluster_troubleshooting Troubleshooting Strategies cluster_end start Reaction Yielding Side Products identify Identify Side Product(s) (e.g., MS, NMR) start->identify homocoupling Homocoupling Product (e.g., Biaryl from Boronic Acid) identify->homocoupling Dimer of coupling partner dehalogenation Hydrodehalogenation Product (3-methylisoquinoline) identify->dehalogenation Loss of Bromine other Other Side Products (e.g., Glaser Coupling) identify->other Other unexpected mass degas Improve Degassing (Freeze-Pump-Thaw, Inert Gas Purge) homocoupling->degas catalyst Change Catalyst/Ligand (e.g., Pd(0) source, bulky ligand) homocoupling->catalyst dehalogenation->catalyst base Modify Base/Solvent (e.g., weaker base, anhydrous solvent) dehalogenation->base other->degas conditions Adjust Reaction Conditions (Lower Temp, Shorter Time) other->conditions end Optimized Reaction degas->end catalyst->end base->end conditions->end

Caption: Troubleshooting workflow for common side products.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 4-bromo-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions for 4-bromo-3-methylisoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst, or the catalyst has been deactivated by oxygen.• Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1] • Use freshly opened and high-purity catalysts and reagents. • Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.
Inefficient Ligand: The chosen phosphine ligand may not be suitable for this specific substrate, leading to slow oxidative addition or reductive elimination.• Screen a variety of phosphine ligands with different steric and electronic properties. Bulky, electron-rich ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) can be effective for challenging substrates.[2][3]
Inappropriate Base: The base may not be strong enough to promote transmetalation or may have poor solubility in the reaction solvent.• Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like DBU. The choice of base can be critical and is often solvent-dependent.[4] • Ensure the base is finely powdered and anhydrous if required by the reaction conditions.
Poor Solvent Choice: The solvent system may not adequately dissolve all reactants or may not be suitable for the chosen temperature.• Test different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) with water is commonly used to dissolve both the organic and inorganic reagents.[4]
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.• Gradually increase the reaction temperature, monitoring for potential decomposition of starting materials or product. Microwave irradiation can also be explored to accelerate the reaction.[5]
Formation of Side Products Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen or when the transmetalation step is slow.• Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere.[6] • Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
Protodeboronation: The boronic acid is replaced by a hydrogen atom, leading to the formation of 3-methylisoquinoline.• Use anhydrous solvents and reagents if possible, as water can facilitate this side reaction. • Consider using boronic esters (e.g., pinacol esters), which are often more stable.[6]
Dehalogenation: The bromo group on the isoquinoline is replaced by a hydrogen atom.• This can be promoted by certain palladium catalysts and reaction conditions. Screening different catalysts and ligands may mitigate this issue.
Incomplete Reaction Insufficient Reaction Time: The reaction may be slow and require a longer duration to reach completion.• Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.
Catalyst Decomposition: The catalyst may degrade at high temperatures or over long reaction times.• If a high temperature is required, consider using a more thermally stable catalyst or ligand.
Difficulty in Product Isolation Co-elution with Impurities: The desired product may have a similar polarity to starting materials or byproducts, making purification by column chromatography challenging.• Optimize the eluent system for column chromatography. • Consider alternative purification methods such as recrystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the Suzuki-Miyaura coupling of this compound?

A1: A reliable starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a carbonate base such as K₂CO₃ or Cs₂CO₃, and a solvent system of 1,4-dioxane/water. The reaction is typically heated to 80-100 °C.

Q2: How does the methyl group at the 3-position affect the reaction?

A2: The methyl group at the 3-position can exert a steric effect, potentially hindering the approach of the palladium catalyst to the C-Br bond at the 4-position. This may necessitate the use of less bulky ligands or higher reaction temperatures to achieve good conversion.

Q3: Which palladium catalyst is best for this reaction?

A3: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid used and other reaction conditions. It is highly recommended to screen a few catalysts. For challenging substrates, catalysts with bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, often provide superior results.[2][3]

Q4: What is the role of water in the reaction mixture?

A4: Water is often added to help dissolve the inorganic base (e.g., K₂CO₃) and facilitate the transmetalation step of the catalytic cycle. However, an excess of water can lead to protodeboronation of the boronic acid. The optimal ratio of organic solvent to water should be determined experimentally.[7]

Q5: My boronic acid is not commercially available. What should I do?

A5: You may need to synthesize the required boronic acid or its corresponding pinacol ester. A common method is the Miyaura borylation, which involves the palladium-catalyzed coupling of an aryl halide with bis(pinacolato)diboron.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Intermediate) B->C D Transmetalation C->D E Ar-Pd(II)-R(L2) (Intermediate) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G ArX This compound ArX->B RBOH2 Ar'B(OH)2 + Base RBOH2->D

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_catalyst Check Catalyst Activity (Fresh catalyst, inert atmosphere) start->check_catalyst screen_ligands Screen Ligands (Bulky, electron-rich) check_catalyst->screen_ligands screen_bases Screen Bases (K2CO3, Cs2CO3, K3PO4) screen_ligands->screen_bases screen_solvents Screen Solvents (Dioxane/H2O, THF/H2O, Toluene/H2O) screen_bases->screen_solvents optimize_temp Optimize Temperature (Increase gradually, consider microwave) screen_solvents->optimize_temp success Improved Yield optimize_temp->success

Caption: A logical workflow for troubleshooting low product yield in the Suzuki-Miyaura coupling.

References

overcoming solubility issues with 4-bromo-3-methylisoquinoline in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-3-methylisoquinoline

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound poorly soluble in some common reaction solvents?

A1: The solubility of this compound is governed by its molecular structure. It possesses a relatively planar and rigid isoquinoline core, which can lead to strong crystal lattice packing. While the nitrogen atom adds some polarity, the molecule is predominantly aromatic and hydrophobic, limiting its solubility in highly polar or non-polar aliphatic solvents. Finding a solvent that can effectively disrupt the intermolecular forces in the solid state while solvating the molecule is key.

Q2: I am observing incomplete dissolution of this compound in my reaction. What are the immediate steps I can take?

A2: If you observe poor solubility, consider the following immediate actions:

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the solubility of the starting material. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at higher temperatures.

  • Use a Co-solvent: Introducing a co-solvent can modulate the polarity of the reaction medium. For instance, in a Suzuki coupling that uses a mixture like dioxane and water, adjusting the ratio may improve solubility.[1]

  • Increase Dilution: While sometimes counterintuitive, adding more solvent to increase the total volume can help dissolve all reactants, although this may slow down bimolecular reaction rates.

  • Mechanical Agitation: Switching from magnetic stirring to mechanical stirring can help break up solid clumps and improve dissolution, especially on a larger scale.

Q3: Which solvent systems are recommended as a starting point for reactions like Suzuki-Miyaura or Buchwald-Hartwig amination with this substrate?

A3: For palladium-catalyzed cross-coupling reactions, several solvent systems are commonly employed and serve as a good starting point.[1][2] Aprotic polar solvents are often effective.

  • Suzuki-Miyaura Coupling: Mixtures of solvents like 1,4-dioxane/water, toluene/water, or DMF are frequently used.[1][3] The presence of water, often with a base like K₃PO₄ or Cs₂CO₃, is common and can aid in the catalytic cycle.[4]

  • Buchwald-Hartwig Amination: Anhydrous solvents such as toluene, THF, or 1,4-dioxane are typical choices.[2][5] The choice of base (e.g., NaOtBu, Cs₂CO₃) is also critical and can influence the outcome.[6]

Q4: Can alternative energy sources help overcome solubility issues?

A4: Yes, non-conventional energy sources can be effective.

  • Microwave Irradiation: Microwave-assisted synthesis can rapidly heat the reaction mixture, often leading to a dramatic increase in the solubility of reactants and a reduction in reaction time.[3][7]

  • Ultrasonication: The use of ultrasound (sonochemistry) can facilitate the dissolution of solids through cavitation, which breaks down solid particles and enhances mass transfer. This technique can accelerate reactions and improve yields.[8]

Troubleshooting Guides

Guide 1: Systematic Approach to Solving Solubility Issues

If your this compound fails to dissolve, follow this systematic troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Initial Interventions cluster_2 Assessment cluster_3 Advanced Strategies cluster_4 Outcome start Starting material (SM) is poorly soluble at RT heat Increase temperature (e.g., 50-100 °C) start->heat cosolvent Add a co-solvent (e.g., Toluene, DMF, THF) start->cosolvent check1 Is SM fully dissolved? heat->check1 cosolvent->check1 solvent_screen Perform a full solvent screen (See Protocol 2) check1->solvent_screen No energy Use alternative energy (Microwave or Ultrasound) check1->energy No proceed Proceed with reaction check1->proceed Yes solvent_screen->proceed energy->proceed G cluster_0 Reaction Type cluster_1 Solvent Properties cluster_2 Recommended Solvent Class reaction_type Select Reaction Type (e.g., Suzuki, Buchwald) suzuki Suzuki-Miyaura reaction_type->suzuki buchwald Buchwald-Hartwig reaction_type->buchwald other Other Couplings reaction_type->other aprotic_mix Aprotic / Aqueous Mix (Dioxane/H2O, Toluene/H2O) suzuki->aprotic_mix aprotic_anhydrous Anhydrous Polar Aprotic (Toluene, Dioxane, THF) buchwald->aprotic_anhydrous polar_aprotic High-Boiling Polar Aprotic (DMF, DMAc, NMP) other->polar_aprotic

References

troubleshooting failed reactions involving 4-bromo-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-bromo-3-methylisoquinoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis and modification of this versatile heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) with this compound is failing or showing low yield. What are the most common initial checks?

A1: When a cross-coupling reaction fails, the primary suspects are the catalyst activity, reagent quality, and reaction atmosphere.

  • Catalyst Integrity: Ensure your palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, has not degraded. Formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[1] Consider using fresh catalyst or a more stable pre-catalyst.

  • Reagent Purity: Verify the purity of this compound, your coupling partner (e.g., boronic acid, alkyne, amine), and solvents. Impurities can poison the catalyst. Use of anhydrous, degassed solvents is critical.

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[1] Ensure your reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen) and maintained under an inert atmosphere throughout the experiment.[1][2]

Q2: I am observing a significant amount of 3-methylisoquinoline as a byproduct. What is causing this debromination and how can I prevent it?

A2: The formation of 3-methylisoquinoline is due to a side reaction called hydrodehalogenation. This is a known issue in palladium-catalyzed couplings of heteroaryl halides.[3][4] It can be promoted by:

  • Catalyst Choice: Some palladium systems are more prone to this side reaction. Palladium nanoparticles, which can form from the decomposition of molecular catalysts, are known to promote hydrodehalogenation.[4]

  • Solvent and Base: Certain solvents and bases can act as hydride sources, facilitating the removal of the bromine atom. For example, solvents like dioxane and DMF may be more prone to this issue than toluene.[5]

  • Mitigation Strategies:

    • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) can promote the desired reductive elimination step over hydrodehalogenation.[2][5]

    • Reaction Kinetics: Increasing the reaction rate, perhaps by using a microwave reactor, can help the desired coupling outcompete the slower debromination pathway.[5]

    • Hydride Scavengers: While less common, the addition of a mild oxidant or scavenger can sometimes suppress this side reaction, though this requires careful optimization.

Q3: My Sonogashira coupling is producing a lot of homocoupled alkyne byproduct (Glaser coupling). How can I favor the cross-coupling product?

A3: Glaser-type homocoupling is a common side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst in the presence of oxygen.[1][6] To minimize this:

  • Strictly Anaerobic Conditions: Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere (argon or nitrogen) to exclude oxygen.[1]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods often require specific ligands and may need higher temperatures but completely eliminate the possibility of Glaser coupling.[1][6][7]

  • Base Selection: An amine base like triethylamine or diisopropylamine is typically required to deprotonate the alkyne.[1] Ensure the base is dry and used in appropriate excess.

Q4: How do I choose the optimal catalyst, ligand, and base for a reaction with this compound?

A4: The optimal system depends on the specific reaction (Suzuki, Buchwald-Hartwig, etc.) and coupling partner. As a heteroaromatic substrate, this compound can be challenging.

  • Catalyst/Ligand: Start with a robust, well-established system. Modern palladacycle precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., G3/G4 precatalysts with ligands like XPhos, SPhos, RuPhos) are often more effective for challenging substrates than older catalysts like Pd(PPh₃)₄.[2][8][9] N-heterocyclic carbene (NHC) ligands also show great promise.[10][11]

  • Base: The base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective with nitrogen-containing heterocycles.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[9] The choice of base can affect solubility and reactivity, so screening may be necessary.[12]

  • Screening: For a novel transformation, it is highly recommended to screen a small panel of different ligands and bases to identify the optimal conditions.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling Issues

This guide addresses common problems when coupling this compound with boronic acids or esters.

Observed Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive Pd catalyst. 2. Insufficiently strong or soluble base. 3. Boronic acid decomposition (protodeboronation). 4. Low reaction temperature.1. Use a fresh, high-quality catalyst or a modern precatalyst (e.g., XPhos Pd G3). Increase catalyst loading from 1-2 mol% up to 5 mol%.[2] 2. Switch to a stronger or more soluble base. K₃PO₄ is often a good choice for N-heterocycles. Cs₂CO₃ can also be effective.[2] Ensure at least 2-3 equivalents are used. 3. Use potassium trifluoroborate salts or MIDA boronates, which are more stable.[13] 4. Increase temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent like dioxane or toluene.
Significant Debromination 1. Slow reductive elimination. 2. Hydride source in the reaction mixture (e.g., solvent, base).1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate reductive elimination.[2] 2. Switch solvent from dioxane/DMF to toluene.[5] Ensure all reagents are anhydrous.
Boronic Acid Homocoupling 1. Oxygen contamination leading to oxidative homocoupling. 2. High concentration of Pd(II) species at the start of the reaction.1. Rigorously degas the solvent and reaction mixture and maintain a strict inert atmosphere. 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates the active Pd(0) species.[14]
Guide 2: Sonogashira Coupling Issues

This guide focuses on troubleshooting the coupling of this compound with terminal alkynes.

Observed Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive Pd or Cu(I) catalyst. 2. Insufficiently strong base to deprotonate the alkyne. 3. Aryl bromides are less reactive than iodides.1. Use fresh Pd catalyst and CuI. Ensure CuI is not discolored (should be off-white). 2. Use an amine base such as Et₃N or DIPEA in sufficient excess (at least 2-3 equivalents).[1] 3. Increase reaction temperature. Reactions with aryl bromides often require heating, whereas iodides may react at room temperature.[1][7]
Glaser Homocoupling 1. Presence of oxygen oxidizing the Cu(I) catalyst.1. Rigorously degas all reagents and maintain a strict inert atmosphere. 2. Switch to a copper-free Sonogashira protocol, which may require a different ligand/base system (e.g., Pd/NHC catalyst with Cs₂CO₃).[6]
Catalyst Decomposition (Pd Black) 1. Impurities in reagents or solvent. 2. Reaction temperature is too high.1. Purify starting materials and use high-purity, anhydrous, and degassed solvents. 2. Reduce the reaction temperature. If the reaction is still too slow, consider a more active catalyst system rather than forcing it with heat.

Experimental Protocols

Note: The following protocols are representative examples based on best practices for challenging heteroaryl halides. Optimal conditions for this compound may require screening and optimization.

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol outlines a robust starting point for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • XPhos Pd G3 (or other suitable palladacycle precatalyst, 1–3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% water by volume)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, K₃PO₄, and the palladium precatalyst.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Representative Copper-Free Sonogashira Coupling

This protocol is designed to minimize Glaser homocoupling by omitting the copper co-catalyst.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2–1.5 equiv)

  • Pd(PPh₃)₄ (2–5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv) or another suitable base

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.[6]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne via syringe.[6]

  • Heat the reaction mixture to 80–110 °C and monitor its progress by TLC or LC-MS.[6]

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing the pad with the reaction solvent.[6]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) reagents Problem with Reagents? start->reagents conditions Problem with Conditions? reagents->conditions No cat_inactive Inactive Catalyst? reagents->cat_inactive Yes side_reaction Major Side Product Observed? conditions->side_reaction No atmosphere Inert Atmosphere? conditions->atmosphere Yes debromination Debromination (Hydrodehalogenation) side_reaction->debromination Yes sm_impure Impure Starting Material or Coupling Partner? cat_inactive->sm_impure No sol_cat Use Fresh Catalyst Use Pre-catalyst cat_inactive->sol_cat Yes sol_bad Solvent Quality? sm_impure->sol_bad No sol_sm Purify/Verify Reagents sm_impure->sol_sm Yes sol_sol Use Anhydrous, Degassed Solvent sol_bad->sol_sol Yes base Base Optimal? atmosphere->base No sol_atm Degas Thoroughly (Ar/N2) atmosphere->sol_atm Yes temp Temperature Optimal? base->temp No sol_base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) base->sol_base Yes sol_temp Increase Temperature Change Solvent temp->sol_temp Yes homocoupling Homocoupling (Glaser / Boronic Acid) debromination->homocoupling No sol_debrom Use Bulky Ligand (e.g., XPhos) Change Solvent debromination->sol_debrom Yes sol_homo Strictly Anhydrous/Anaerobic Consider Cu-free Sonogashira homocoupling->sol_homo Yes

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs cluster_side Potential Failure Points pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition Decomp Catalyst Decomposition (Pd Black) pd0->Decomp trans_complex L-Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation Debrom Debromination (Hydrodehalogenation) oa_complex->Debrom trans_complex->pd0 Reductive Elimination Product Product (Ar-Ar') trans_complex->Product ArBr This compound (Ar-Br) ArBr->oa_complex Boronic Boronic Acid/Ester (Ar'-B(OR)2) Boronic->trans_complex Base Base (e.g., K3PO4) Base->trans_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle and failure points.

References

Technical Support Center: Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted isoquinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize a substituted isoquinoline. Which classical synthetic method should I choose?

The choice of synthetic route depends on your starting materials and the desired substitution pattern on the isoquinoline core. The three most common methods are:

  • Bischler-Napieralski Reaction: This is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines. It is particularly effective when the aromatic ring has electron-donating groups.[1][2]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. It is widely used in the synthesis of alkaloids and works well with electron-rich aromatic rings like indoles.[3][4]

  • Pomeranz-Fritsch Reaction: This synthesis yields isoquinolines from the reaction of a benzaldehyde with a 2,2-dialkoxyethylamine, typically under acidic conditions.[5][6]

Q2: My reaction is not working. What are the general troubleshooting steps I should consider?

If your reaction is failing or giving low yields, consider the following general troubleshooting steps:

  • Purity of Starting Materials: Ensure your starting materials and reagents are pure and dry. Moisture can be detrimental to many of these reactions.

  • Inert Atmosphere: Many of the reagents used are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial.[2]

  • Reaction Monitoring: Actively monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent over-running the reaction, which can lead to decomposition.[2]

  • Temperature Control: The reaction temperature is often critical. Ensure your reaction is being heated or cooled to the specified temperature and that the temperature is stable.

Troubleshooting Guides

Bischler-Napieralski Reaction

Problem: Low or no yield of the desired 3,4-dihydroisoquinoline. [1][2]

This is a common issue in the Bischler-Napieralski reaction and can be attributed to several factors. The following guide will help you troubleshoot the problem.

Troubleshooting Workflow:

G start Low/No Yield in Bischler-Napieralski Reaction check_ring Is the aromatic ring electron-rich? start->check_ring deactivated_ring Problem: Deactivated Aromatic Ring. The reaction is an electrophilic aromatic substitution and is sensitive to the electronic nature of the ring. check_ring->deactivated_ring No check_reagent Is the dehydrating agent potent enough? check_ring->check_reagent Yes solution_deactivated Solution: Consider alternative synthetic routes or introduce activating groups on the aromatic ring. deactivated_ring->solution_deactivated weak_reagent Problem: Insufficiently Potent Dehydrating Agent. Common agents like POCl3 may not be strong enough for less reactive substrates. check_reagent->weak_reagent No check_side_products Are styrene side products observed? check_reagent->check_side_products Yes solution_reagent Solution: Use a stronger dehydrating agent, such as P2O5 in refluxing POCl3, or switch to a milder, more modern protocol like Tf2O and 2-chloropyridine. weak_reagent->solution_reagent retro_ritter Problem: Retro-Ritter Reaction. The nitrilium ion intermediate can fragment to form a styrene derivative, especially if it is highly conjugated. check_side_products->retro_ritter Yes check_conditions Are the reaction conditions appropriate? check_side_products->check_conditions No solution_retro_ritter Solution: Use the corresponding nitrile as a solvent to shift the equilibrium away from the side product. retro_ritter->solution_retro_ritter harsh_conditions Problem: Inappropriate Reaction Conditions. High temperatures or prolonged reaction times can lead to tar formation and decomposition. check_conditions->harsh_conditions No solution_conditions Solution: Use milder conditions, such as the Tf2O/2-chloropyridine system. Optimize temperature and reaction time by monitoring with TLC. harsh_conditions->solution_conditions

Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.

Summary of Optimized Conditions:

ProblemPotential CauseRecommended SolutionReference
Low Yield Deactivated aromatic ringUse a substrate with electron-donating groups.[1]
Insufficiently potent dehydrating agentUse P₂O₅ in refluxing POCl₃, or Tf₂O with 2-chloropyridine.[1][2]
Side Reactions Retro-Ritter reaction forming styrenesUse the corresponding nitrile as a solvent.[7]
Tar Formation Reaction temperature too high or prolonged reaction timeUse milder conditions (e.g., Tf₂O/2-chloropyridine) and monitor the reaction closely.[1][2]
Incomplete Reaction Insufficient reaction time or temperatureIncrease temperature by using a higher boiling solvent (e.g., xylene instead of toluene) and monitor by TLC.[1]
Pictet-Spengler Reaction

Problem: The reaction is slow, gives low yields, or fails to proceed.

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion intermediate.[3]

Troubleshooting Q&A:

  • Q: My aromatic ring is not very nucleophilic. What can I do?

    • A: For less nucleophilic rings, such as a simple phenyl group, harsher reaction conditions are generally required. This includes using strong acids like hydrochloric acid or trifluoroacetic acid and refluxing temperatures.[3][4] Electron-donating groups on the aromatic ring will increase its reactivity.[8]

  • Q: The reaction with my ketone substrate is not working.

    • A: The Pictet-Spengler reaction generally works well with aldehydes, but ketones are often unreactive under standard conditions.[4] Consider if an aldehyde equivalent can be used in your synthetic scheme.

  • Q: How can I control the stereochemistry of the reaction?

    • A: For substrates like tryptophans, the stereochemical outcome can be influenced by temperature. Higher temperatures can lead to racemization.[3] Using N-benzylated tryptophans can favor the formation of 1,3-trans products.[3]

Logical Relationship Diagram:

G substrate β-arylethylamine + Aldehyde/Ketone intermediate Iminium Ion Intermediate substrate->intermediate Condensation conditions Reaction Conditions (Acid, Solvent, Temperature) conditions->intermediate Catalysis product Tetrahydroisoquinoline intermediate->product Ring Closure

Caption: Key components and stages of the Pictet-Spengler reaction.

Pomeranz-Fritsch Reaction

Problem: The reaction is not proceeding to the desired isoquinoline.

The Pomeranz-Fritsch reaction involves the formation of a benzalaminoacetal intermediate, followed by an acid-catalyzed ring closure.[5][6]

Troubleshooting Q&A:

  • Q: What are the best catalysts for this reaction?

    • A: Concentrated sulfuric acid is the traditional catalyst.[5] However, Lewis acids such as trifluoroacetic anhydride and lanthanide triflates have also been used effectively.[6]

  • Q: My reaction is complex and I am not isolating the expected product. What could be happening?

    • A: The gas-phase reaction has been shown to proceed through a complex network of intermediates.[5][9] While this may differ from the solution phase, it highlights the potential for multiple reaction pathways. Careful analysis of your crude reaction mixture by mass spectrometry may provide insights into the intermediates being formed.

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃

This is a general guideline and may require optimization for your specific substrate.

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equivalent).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.[2]

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling with an ice bath may be necessary.[2]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction by slowly adding it to a stirred, crushed ice/water mixture or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography or recrystallization.[2]

Protocol 2: Milder Bischler-Napieralski Conditions using Triflic Anhydride (Tf₂O)

This method is suitable for more sensitive substrates.[2]

  • Dissolve the β-arylethylamide substrate (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM).

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equivalents).[2]

  • Cool the mixture to a low temperature (e.g., -20 °C).

  • Slowly add triflic anhydride (Tf₂O) (1.25 equivalents).[2]

  • Allow the reaction to stir at low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Proceed with extraction and purification as described in Protocol 1.

Disclaimer: These protocols are intended as a general guide. Please consult the relevant literature and perform a thorough safety assessment before conducting any chemical reaction.

References

Technical Support Center: Regioselective Synthesis of Brominated Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of brominated isoquinolines. This resource is designed for researchers, chemists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of brominated isoquinolines, offering potential causes and solutions.

Problem 1: Poor Regioselectivity or Formation of Multiple Isomers

Q: My bromination reaction is producing a mixture of isomers (e.g., 5-bromo, 8-bromo, and di-bromo derivatives) instead of the desired single regioisomer. How can I improve selectivity?

A: Achieving high regioselectivity in the electrophilic bromination of isoquinoline is a significant challenge due to the competing directing effects of the heterocyclic nitrogen and the electronic nature of the benzene ring.[1] Selectivity is highly sensitive to the reaction conditions.[2]

Potential Causes & Solutions:

  • Inappropriate Acid/Solvent System: The acidity of the medium is crucial. In strongly acidic conditions, the isoquinoline nitrogen is protonated, directing electrophilic substitution to the C5 and C8 positions. Using concentrated sulfuric acid (H₂SO₄) is a common and effective strategy for selectively producing 5-bromoisoquinoline.[2][3] Different acids like trifluoromethanesulfonic acid (CF₃SO₃H) have also been tested, but NBS can decompose in it.[3]

  • Incorrect Brominating Agent: The choice of brominating agent significantly impacts both reactivity and selectivity.[3]

    • N-Bromosuccinimide (NBS): This is the most frequently used reagent for regioselective bromination, especially for obtaining the 5-bromo isomer in a strong acid.[2][3]

    • N,N'-dibromoisocyanuric acid (DBI): Shows higher reactivity and selectivity compared to NBS.[3]

    • Molecular Bromine (Br₂): Can be used but often requires harsh conditions (e.g., high temperatures or Lewis acid catalysts like AlCl₃), which may lead to mixtures of products, including 5-bromo-, 5,8-dibromo-, and 5,7,8-tribromoisoquinoline.[3][4]

  • Suboptimal Temperature: Temperature control is critical for regioselectivity.[5] For the synthesis of 5-bromoisoquinoline using NBS in H₂SO₄, the reaction should be maintained at low temperatures, typically between -30°C and -15°C, to minimize the formation of byproducts.[3]

  • Steric Hindrance: Existing substituents on the isoquinoline core can sterically block certain positions, influencing where the bromine atom is introduced. Analyze your substrate to predict the least sterically hindered positions for substitution.[6]

Troubleshooting Workflow for Poor Regioselectivity

This decision tree can help diagnose and solve regioselectivity issues in your experiment.

G start Problem: Poor Regioselectivity check_conditions Review Reaction Conditions start->check_conditions temp_control Is Temperature Strictly Controlled (-30°C to -15°C)? check_conditions->temp_control Step 1 acid_choice Are you using a strong acid (e.g., conc. H₂SO₄)? temp_control->acid_choice Yes solution_temp Solution: Implement precise low-temperature control using a cryostat or dry ice/acetone bath. temp_control->solution_temp No reagent_choice Is the Brominating Agent Optimal (NBS or DBI)? acid_choice->reagent_choice Yes solution_acid Solution: Switch to conc. H₂SO₄ or CF₃SO₃H to protonate the nitrogen and direct substitution. acid_choice->solution_acid No solution_reagent Solution: Use high-purity NBS or consider using DBI for higher selectivity. reagent_choice->solution_reagent No consider_alt Consider Alternative Strategy: Directed C-H Activation reagent_choice->consider_alt Yes, issue persists

Caption: Troubleshooting flowchart for poor regioselectivity.

Problem 2: Low or No Yield of Brominated Product

Q: I am getting a very low yield, or the reaction is not proceeding to completion. What factors could be responsible?

A: Low yields in bromination reactions can result from several issues, ranging from reagent quality to competing side reactions.[7]

Potential Causes & Solutions:

  • Reagent Purity: The purity of the brominating agent is important. For example, N-bromosuccinimide should be recrystallized before use, as impurities can inhibit the reaction or lead to side products.[3]

  • Insufficient Reaction Time or Temperature: While low temperatures are key for selectivity, the reaction may need several hours to reach completion.[5] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[3]

  • Substrate Deactivation: If the reaction medium is not acidic enough, the lone pair on the isoquinoline nitrogen can coordinate with the electrophilic bromine, leading to complex mixtures rather than substitution on the carbocyclic ring. Conversely, in some aromatic systems, strongly acidic conditions can protonate an activating group (like an amino group), converting it into a deactivating group.[7]

  • Side Reactions: Oxidation of the isoquinoline ring can be a competing side reaction, especially under harsh conditions.[7]

  • Difficult Workup: The isolation process can be a source of product loss. Ensure that the pH is carefully adjusted during extraction and that the correct solvent system is used for purification.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving regioselective bromination of the isoquinoline core?

A1: There are two main strategies:

  • Direct Electrophilic Aromatic Substitution (EAS): This is the most common method. By protonating the isoquinoline nitrogen in a strong acid, the carbocyclic (benzene) ring is activated for electrophilic attack, primarily at the C5 and C8 positions.[2][3] The reaction is governed by factors like the acid, temperature, and brominating agent.

  • Transition-Metal-Catalyzed C-H Activation: Modern methods utilize catalysts (e.g., Rhodium, Palladium) to achieve regioselectivity that is complementary to classical EAS.[8][9] For instance, using a directing group like an N-oxide can selectively functionalize the C8 position.[8] These methods often offer milder reaction conditions and broader functional group tolerance.[9]

Q2: Which positions on the isoquinoline ring are most susceptible to electrophilic bromination?

A2: Under strongly acidic conditions, electrophilic attack occurs on the benzene portion of the ring. The primary positions for substitution are C5 and, to a lesser extent, C8 .[3] Bromination at C4 or in the pyridine ring (e.g., C1 or C3) is less common via standard EAS and typically requires specialized synthetic routes, such as transition-metal-catalyzed cyclizations or starting from pre-functionalized precursors.[10][11]

Q3: How do different reaction conditions affect the outcome of the bromination of isoquinoline?

A3: The reaction conditions are paramount for controlling the outcome. The following table summarizes the effects based on published data.

Target Position Brominating Agent Catalyst / Solvent Temperature Typical Yield Key Considerations
5-Bromo N-Bromosuccinimide (NBS)Concentrated H₂SO₄-20°C to -15°C47-69%Strict temperature control is essential for high 5- vs. 8-selectivity.[3][5]
5-Bromo Bromine (Br₂)AlCl₃ (Lewis Acid)75°C43-46%Harsher conditions, may lead to di- or tri-brominated byproducts.[3]
4-Bromo PdBr₂/CuBr₂/LiBrAcetonitrile (MeCN)80°CModerate to GoodRequires a specific precursor (2-alkynyl benzyl azide) for palladium-catalyzed cyclization.[10]
8-Bromo N-Bromosuccinimide (NBS)Rh(III) catalystNot specifiedGoodRequires synthesis of quinoline N-oxide as a directing group for C-H activation.[8]

Key Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisoquinoline via Electrophilic Substitution

This protocol is adapted from a procedure reported in Organic Syntheses.[5]

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and addition funnel, charge concentrated sulfuric acid (96%, 340 mL). Cool the acid to 0°C in an ice bath.

  • Slowly add isoquinoline (40 mL, 44.0 g, 330 mmol) to the stirred acid, ensuring the internal temperature remains below 30°C.

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Add solid N-bromosuccinimide (NBS) (64.6 g, 363 mmol) in portions to the vigorously stirred solution. Maintain the internal temperature between -26°C and -22°C during the addition.

  • Stir the suspension for 2 hours at -22°C, then for an additional 3 hours at -18°C.

  • Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice.

  • Carefully neutralize the mixture by slowly adding a cold 50% aqueous NaOH solution until the pH is approximately 10, keeping the temperature below 25°C.

  • Extract the resulting alkaline suspension with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with 1M NaOH and water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid (Yield: 47-49%).[5]

Workflow for Selecting a Bromination Strategy

G start Start: Need to Synthesize a Brominated Isoquinoline substrate_analysis Step 1: Analyze Substrate - Are there existing substituents? - Is the desired position C5/C8 or other? start->substrate_analysis strategy_decision Step 2: Select Synthesis Strategy substrate_analysis->strategy_decision eas_path Direct Electrophilic Substitution (EAS) strategy_decision->eas_path Desired Position = C5 or C8 Substrate is unsubstituted directed_path Transition-Metal-Catalyzed C-H Activation / Cyclization strategy_decision->directed_path Desired Position is not C5/C8 OR Substrate has sensitive groups eas_conditions Step 3a: Optimize EAS Conditions - Use NBS in conc. H₂SO₄ - Control temperature (-20°C) eas_path->eas_conditions directed_conditions Step 3b: Select Directed Method - Install directing group (e.g., N-oxide) - Choose appropriate catalyst (e.g., Rh, Pd) directed_path->directed_conditions purification Step 4: Product Isolation & Purification (Distillation or Chromatography) eas_conditions->purification directed_conditions->purification

Caption: General workflow for selecting a bromination strategy.

References

Technical Support Center: Large-Scale Synthesis of 4-Bromo-3-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-bromo-3-methylisoquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to address common challenges encountered during production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the two key stages of synthesis: the formation of 3-methylisoquinoline and its subsequent bromination.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 3,4-dihydro-3-methylisoquinoline intermediate - Incomplete cyclization during the Bischler-Napieralski reaction.- Degradation of the starting material or product under harsh acidic conditions.- Insufficiently activating electron-donating groups on the benzene ring of the starting phenethylamide.- Increase the reaction temperature or use a higher-boiling solvent like xylene.- Employ a milder dehydrating agent such as triflic anhydride (Tf₂O) or polyphosphoric acid (PPA), especially for sensitive substrates.[1]- Ensure the starting β-phenethylamide is pure and dry.- For substrates lacking strong electron-donating groups, using phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) can be more effective.[1]
Step 1: Formation of styrene byproducts - This is a known side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter reaction mechanism involving a nitrilium ion intermediate.[2]- Optimize reaction temperature and time; prolonged reaction at high temperatures can favor byproduct formation.- Use of milder cyclization agents may reduce the prevalence of this side reaction.
Step 1: Incomplete dehydrogenation to 3-methylisoquinoline - Inefficient catalyst (e.g., palladium on carbon).- Insufficient reaction time or temperature.- Use a freshly prepared and active dehydrogenation catalyst.- Increase the catalyst loading or reaction time.- Ensure the reaction is carried out at an appropriate temperature for the chosen solvent and catalyst system.
Step 2: Low yield of this compound - Incomplete bromination.- Competing side reactions, such as bromination at other positions.- Increase the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) incrementally.- Optimize the reaction temperature; some brominations are sensitive to temperature changes.- Consider using a different solvent. Acetonitrile has been shown to enhance the reactivity of NBS in aromatic brominations.[3]
Step 2: Formation of multiple bromo-isomers (e.g., 5-bromo, 8-bromo) - Electrophilic bromination of the isoquinoline ring is known to produce a mixture of isomers, with the 5- and 8-positions being susceptible to attack, especially in strong acids.[4][5]- The methyl group at the 3-position should favor bromination at the 4-position. However, to minimize other isomers, avoid strongly acidic conditions if possible.- Using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane can offer better regioselectivity compared to harsher reagents like bromine in sulfuric acid.[3][6]- Careful control of reaction temperature is crucial for regioselectivity.[5]
General: Difficulty in purification of the final product - Presence of unreacted starting materials or isomeric impurities with similar physical properties.- For large-scale purification, fractional distillation under reduced pressure can be effective for separating components with different boiling points.[7]- If distillation is not feasible, recrystallization from a suitable solvent system is a common method for purifying solid products. Multiple recrystallizations may be necessary.[7]- Column chromatography can be used for purification, but may be less practical for very large quantities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 3-methylisoquinoline precursor on a large scale?

A1: The Bischler-Napieralski reaction is a widely used and scalable method for the synthesis of 3,4-dihydroisoquinolines, which can then be dehydrogenated to the corresponding isoquinolines.[1][8] This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][1] For a 3-methylisoquinoline, the starting material would be N-acetyl-β-phenylethylamine.

Q2: How can I monitor the progress of the bromination reaction?

A2: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at regular intervals, you can observe the consumption of the 3-methylisoquinoline starting material and the formation of the this compound product.

Q3: What are the primary safety concerns when handling N-bromosuccinimide (NBS) on a large scale?

A3: N-bromosuccinimide (NBS) is a corrosive and oxidizing solid that can cause severe skin burns and eye damage.[9][10] It is also harmful if swallowed.[9] On a large scale, it is crucial to handle NBS in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[9] Avoid inhalation of dust.[10] NBS can react violently with certain materials, so it should be stored away from incompatible substances like strong acids, bases, and reducing agents.[10] Reactions involving NBS can be exothermic, so controlled addition and efficient cooling are essential.[11]

Q4: Is it possible to get over-bromination (di- or tri-brominated products)?

A4: Yes, over-bromination is a potential side reaction, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. To minimize this, it is recommended to add the brominating agent portion-wise and monitor the reaction closely. Using a slight excess of the brominating agent is common to ensure full conversion of the starting material, but large excesses should be avoided.

Q5: What is the best method for purifying the final this compound product at an industrial scale?

A5: For large-scale purification, fractional distillation under vacuum is often the most cost-effective method if the product is a liquid or a low-melting solid with sufficient thermal stability.[7] If the product is a solid, recrystallization from a suitable solvent is the preferred method.[7] The choice of solvent is critical and should be determined through laboratory-scale experiments to find a system that provides good recovery and high purity.

Experimental Protocols

Step 1: Synthesis of 3-Methylisoquinoline via Bischler-Napieralski Reaction and Dehydrogenation

This protocol is a general guideline and may require optimization for large-scale production.

Part A: Synthesis of 3,4-Dihydro-3-methylisoquinoline

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place N-acetyl-β-phenylethylamine and a solvent such as toluene or xylene.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add a dehydrating agent, such as phosphoryl chloride (POCl₃) (typically 1.1 to 1.5 equivalents), through the dropping funnel while maintaining the internal temperature below 10 °C.

  • Cyclization: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a concentrated sodium hydroxide or ammonium hydroxide solution to a pH of 9-10, keeping the temperature low.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydro-3-methylisoquinoline.

Part B: Dehydrogenation to 3-Methylisoquinoline

  • Reaction Setup: Dissolve the crude 3,4-dihydro-3-methylisoquinoline in a high-boiling solvent like xylene or decalin in a reactor equipped for reflux.

  • Catalyst Addition: Add a dehydrogenation catalyst, such as 5-10% palladium on carbon (Pd/C).

  • Dehydrogenation: Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by GC or HPLC for the disappearance of the starting material.

  • Filtration and Purification: Cool the reaction mixture and filter off the catalyst. The solvent can be removed by distillation. The resulting crude 3-methylisoquinoline can be purified by vacuum distillation.

Step 2: Regioselective Bromination of 3-Methylisoquinoline
  • Reaction Setup: In a reactor protected from light, dissolve 3-methylisoquinoline in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Cool the solution to 0-5 °C. Add N-bromosuccinimide (NBS) (1.05 to 1.1 equivalents) in portions over a period of time to control the reaction temperature.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) for 2-6 hours. Monitor the reaction for the consumption of the starting material.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Extraction and Purification: If necessary, adjust the pH to be slightly basic. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization.

Quantitative Data

The following tables provide representative quantitative data for reactions analogous to the proposed synthesis. Note that yields and reaction conditions are highly dependent on the specific substrate and scale, and optimization is recommended.

Table 1: Representative Conditions for Bischler-Napieralski Cyclization

ParameterValueReference
Starting MaterialN-acyl-β-phenylethylamide[1]
Dehydrating AgentPOCl₃, P₂O₅, Tf₂O[1]
SolventToluene, Xylene[2]
TemperatureReflux (110-140 °C)[1]
Reaction Time2-6 hours-
Typical Yield60-90%-

Table 2: Representative Conditions for Aromatic Bromination with NBS

ParameterValueReference
SubstrateActivated Aromatic Ring[3][6]
Brominating AgentN-Bromosuccinimide (NBS)[6]
SolventAcetonitrile, Dichloromethane[3]
Temperature0 °C to Room Temperature[6]
Reaction Time1-8 hours[6]
Typical Yield80-95%[6]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 3-Methylisoquinoline cluster_step2 Step 2: Bromination start1 N-acetyl-β-phenylethylamine bn_reaction Bischler-Napieralski Cyclization (POCl₃, Toluene) start1->bn_reaction dihydro_intermediate 3,4-Dihydro-3-methylisoquinoline bn_reaction->dihydro_intermediate dehydrogenation Dehydrogenation (Pd/C, Xylene) dihydro_intermediate->dehydrogenation product1 3-Methylisoquinoline dehydrogenation->product1 start2 3-Methylisoquinoline product1->start2 bromination Regioselective Bromination (NBS, Acetonitrile) start2->bromination workup Work-up & Purification bromination->workup final_product This compound workup->final_product

Caption: Overall workflow for the two-step synthesis of this compound.

bischler_napieralski_mechanism amide N-acetyl-β-phenylethylamide activated_amide Activation with POCl₃ amide->activated_amide nitrilium Nitrilium Ion Intermediate activated_amide->nitrilium cyclization Intramolecular Electrophilic Aromatic Substitution nitrilium->cyclization dihydroisoquinoline 3,4-Dihydro-3-methylisoquinoline cyclization->dihydroisoquinoline

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

bromination_mechanism isoquinoline 3-Methylisoquinoline pi_complex π-Complex Formation isoquinoline->pi_complex nbs N-Bromosuccinimide (NBS) nbs->pi_complex sigma_complex Sigma Complex (Wheland Intermediate) pi_complex->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product This compound deprotonation->product

Caption: General mechanism for electrophilic aromatic bromination of 3-methylisoquinoline.

References

managing reaction intermediates in 4-bromo-3-methylisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction intermediates and overcoming common challenges during the synthesis of 4-bromo-3-methylisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound is typically a multi-step process. A common strategy involves the initial synthesis of the 3-methylisoquinoline core, followed by a regioselective bromination at the C-4 position. Two classical methods for constructing the isoquinoline scaffold are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then dehydrogenated to the isoquinoline.[1][2][3]

  • Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to directly form the isoquinoline ring.[4][5][6]

Following the synthesis of 3-methylisoquinoline, a subsequent electrophilic bromination is carried out to introduce the bromine atom at the 4-position.

Q2: What are the key reaction intermediates I should monitor during the synthesis?

A2: The key intermediates depend on the chosen synthetic route.

  • For the Bischler-Napieralski route: The primary intermediate is 3-methyl-3,4-dihydroisoquinoline . Incomplete dehydrogenation of this intermediate will result in its presence as an impurity in the final product.

  • For the Pomeranz-Fritsch route: The reaction proceeds through a benzalaminoacetal intermediate .[4]

  • During bromination: The reaction proceeds through a charged intermediate known as an arenium ion (or sigma complex) , which is common in electrophilic aromatic substitution reactions.

Q3: What are the likely side products or impurities I might encounter?

A3: Several side products can form during the synthesis:

  • Incomplete Dehydrogenation: Residual 3-methyl-3,4-dihydroisoquinoline from the Bischler-Napieralski route.

  • Over-bromination: Formation of dibromo-3-methylisoquinoline species if the bromination conditions are not carefully controlled.

  • Isomeric Bromination Products: While the 4-position is generally favored, small amounts of other brominated isomers may form depending on the reaction conditions.

  • Starting Materials: Unreacted 3-methylisoquinoline can be a significant impurity if the bromination reaction does not go to completion.

  • Hydrolysis Products: Depending on the workup conditions, hydrolysis of intermediates can lead to other impurities.

Troubleshooting Guides

Issue 1: Low Yield of 3-Methylisoquinoline (Bischler-Napieralski Route)
Possible Cause Troubleshooting Steps
Incomplete Cyclization Ensure the dehydrating agent (e.g., POCl₃, P₂O₅) is fresh and used in sufficient quantity. Optimize reaction temperature and time.
Side Reactions The formation of styrenes through a retro-Ritter reaction can be a side reaction.[7] Using milder conditions or alternative cyclization agents may mitigate this.
Inefficient Dehydrogenation Ensure the dehydrogenation catalyst (e.g., Pd/C) is active. Optimize the reaction time and temperature for the dehydrogenation step. Consider using a different dehydrogenating agent like sulfur or manganese(IV) oxide.[8]
Issue 2: Low Yield or Poor Selectivity in the Bromination Step
Possible Cause Troubleshooting Steps
Deactivated Ring The isoquinoline nitrogen can be protonated in strongly acidic media, deactivating the ring towards electrophilic substitution. Careful control of the reaction medium is crucial.
Over-bromination Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide). Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.
Formation of Isomers The regioselectivity of bromination can be influenced by the solvent and temperature. Ensure precise temperature control during the addition of the brominating agent.[9]
Low Reactivity If using a mild brominating agent, a catalyst (e.g., a Lewis acid) might be necessary. However, this can also lead to decreased selectivity.
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Steps
Similar Polarity of Product and Impurities Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.
Presence of Dihydroisoquinoline Impurity If the impurity is 3-methyl-3,4-dihydroisoquinoline, consider repeating the dehydrogenation step on the impure product mixture.
Product is an Oil or Low-Melting Solid Attempt recrystallization from a variety of solvents or solvent mixtures. If recrystallization fails, column chromatography is the recommended method.[10][11][12][13][14]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-3,4-dihydroisoquinoline (Bischler-Napieralski Reaction)
  • Amide Formation: React β-phenylethylamine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane) to form N-(2-phenylethyl)acetamide.

  • Cyclization: To a solution of N-(2-phenylethyl)acetamide in a dry, high-boiling solvent (e.g., toluene or acetonitrile), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3]

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and carefully quench it by pouring it onto ice. Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude 3-methyl-3,4-dihydroisoquinoline can be purified by column chromatography or used directly in the next step.

Protocol 2: Dehydrogenation to 3-Methylisoquinoline
  • Reaction Setup: Dissolve the crude 3-methyl-3,4-dihydroisoquinoline in a high-boiling solvent such as decalin or xylene.

  • Catalyst Addition: Add a dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C).[8]

  • Dehydrogenation: Heat the mixture to reflux for several hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter off the catalyst. Remove the solvent under reduced pressure.

  • Purification: The crude 3-methylisoquinoline can be purified by column chromatography on silica gel.

Protocol 3: Bromination to this compound
  • Reaction Setup: Dissolve 3-methylisoquinoline in a suitable solvent such as concentrated sulfuric acid or an organic solvent like chloroform or carbon tetrachloride.

  • Brominating Agent: Cool the solution in an ice bath and slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine.[9]

  • Reaction: Stir the reaction mixture at a low temperature, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker of ice water and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

Table 1: Typical Reaction Conditions and Expected Yields (Hypothetical)

StepKey ReagentsSolventTemperatureTypical TimeExpected Yield
Bischler-Napieralski Cyclization POCl₃TolueneReflux4-8 h60-80%
Dehydrogenation 10% Pd/CDecalinReflux8-16 h70-90%
Bromination NBS, H₂SO₄H₂SO₄0 °C to RT2-4 h50-70%

Table 2: Analytical Data for Monitoring the Synthesis

CompoundAnalytical TechniqueExpected Observations
3-Methyl-3,4-dihydroisoquinoline ¹H NMRPresence of signals corresponding to aliphatic protons in the dihydroisoquinoline ring.
3-Methylisoquinoline ¹H NMRDisappearance of aliphatic signals and appearance of aromatic signals consistent with the isoquinoline core.
This compound ¹H NMRA shift in the aromatic signals upon introduction of the bromine atom.
Reaction Mixture (Bromination) HPLCA peak for the starting material (3-methylisoquinoline) will decrease, while a new peak for the product (this compound) will appear. An example HPLC method for 3-methylisoquinoline uses a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid.[15]

Visualizations

Synthesis_Workflow cluster_0 Bischler-Napieralski Route cluster_1 Aromatization & Bromination Start β-Phenylethylamine + Acetylating Agent Amide N-(2-phenylethyl)acetamide Start->Amide Amide Formation DHIQ 3-Methyl-3,4-dihydroisoquinoline (Intermediate) Amide->DHIQ Cyclization (POCl₃) Methylisoquinoline 3-Methylisoquinoline DHIQ->Methylisoquinoline Dehydrogenation (Pd/C) Final_Product This compound Methylisoquinoline->Final_Product Bromination (NBS)

Caption: Workflow for the synthesis of this compound via the Bischler-Napieralski route.

Troubleshooting_Logic Start Low Yield of Final Product Check_Purity Analyze crude product by HPLC/NMR Start->Check_Purity Impurity_ID Identify major impurities Check_Purity->Impurity_ID Unreacted_SM High level of 3-methylisoquinoline? Impurity_ID->Unreacted_SM Yes Dihydro_Impurity Presence of 3-methyl-3,4-dihydroisoquinoline? Impurity_ID->Dihydro_Impurity No Action_Bromination Optimize bromination: - Increase reaction time/temperature - Check brominating agent activity Unreacted_SM->Action_Bromination Other_Impurity Other side products (e.g., dibromo)? Dihydro_Impurity->Other_Impurity No Action_Dehydro Optimize dehydrogenation: - Increase reaction time - Use fresh catalyst Dihydro_Impurity->Action_Dehydro Yes Action_Purification Optimize purification: - Adjust column chromatography solvent system - Attempt recrystallization Other_Impurity->Action_Purification

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Validation & Comparative

Spectroscopic Analysis of 4-bromo-3-methylisoquinoline: A Comparative Guide to its ¹H and ¹³C NMR Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, precise analytical data is paramount for the unambiguous identification and characterization of novel compounds. This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-bromo-3-methylisoquinoline. To facilitate a deeper understanding of its structural features, a comparison with the spectral data of the related compounds, 3-methylisoquinoline and 4-bromoisoquinoline, is presented. Furthermore, a detailed experimental protocol for acquiring such NMR data is outlined.

Comparative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its structural analogs, 3-methylisoquinoline and 4-bromoisoquinoline. The data is compiled from reputable sources to ensure accuracy and reliability.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 8.17 (br s, 1H), 7.64 (s, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.19 (t, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 2.16 (s, 3H)[1]
3-methylisoquinoline 9.15 (s, 1H), 8.05 (d, 1H), 7.85 (d, 1H), 7.6 (m, 2H), 7.4 (s, 1H), 2.6 (s, 3H)
4-bromoisoquinoline 9.1 (s, 1H), 8.5 (s, 1H), 8.2 (d, 1H), 8.0 (d, 1H), 7.8 (t, 1H), 7.7 (t, 1H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
This compound 169.1, 139.2, 134.5, 129.9, 124.3, 120.2, 118.1, 24.4[1]
3-methylisoquinoline 152.0, 142.8, 136.5, 130.1, 128.6, 127.2, 126.9, 125.0, 120.5, 24.8
4-bromoisoquinoline 152.4, 143.5, 135.5, 131.0, 129.6, 129.0, 128.5, 122.0, 121.0

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra for isoquinoline derivatives.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is utilized for data acquisition.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

  • The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired at a proton frequency of 400 MHz. Standard acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: The spectrum is recorded at a carbon frequency of 100 MHz using a proton-decoupled pulse sequence. A wider spectral width of around 220 ppm is used. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a high-quality spectrum.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts are reported in parts per million (ppm) relative to the TMS signal.

Visualization of this compound

The structural formula of this compound is depicted below, providing a visual reference for the interpretation of the NMR data.

Caption: Structure of this compound.

References

Characterization of 4-bromo-3-methylisoquinoline by FT-IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectral characteristics of 4-bromo-3-methylisoquinoline. Due to the limited availability of a direct experimental spectrum for this specific compound in public databases, this guide presents a detailed characterization based on the known spectral features of its parent molecule, isoquinoline, and related derivatives, namely 3-methylisoquinoline and 4-bromoisoquinoline. The analysis is supported by established principles of infrared spectroscopy and data from available spectral libraries.

Introduction to FT-IR Characterization of Isoquinolines

FT-IR spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of organic molecules. For substituted isoquinolines, FT-IR spectra reveal characteristic absorption bands corresponding to the vibrations of the aromatic rings and the attached functional groups. The position, intensity, and shape of these bands are sensitive to the nature and position of substituents, providing a unique spectral fingerprint for each compound.

In the case of this compound, the FT-IR spectrum is expected to exhibit vibrations characteristic of the isoquinoline core, modified by the electronic and steric effects of the bromine and methyl substituents. By comparing its expected spectral features with those of 3-methylisoquinoline and 4-bromoisoquinoline, we can delineate the specific contributions of each substituent to the overall vibrational spectrum.

Comparative Analysis of FT-IR Spectra

The FT-IR spectrum of this compound can be understood by dissecting the contributions from the isoquinoline nucleus and the substituents. The primary regions of interest include:

  • Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.[1] The number and exact position of these peaks can be influenced by the substitution pattern.

  • C-H Stretching of the Methyl Group: Expected to appear in the 3000-2850 cm⁻¹ range.[2][3]

  • Ring Stretching (C=C and C=N): The isoquinoline ring system gives rise to a series of complex absorptions in the 1650-1400 cm⁻¹ region.[4] These are often sensitive to substituent effects.

  • C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the 1300-650 cm⁻¹ "fingerprint" region. The pattern of out-of-plane bending vibrations, in particular, is characteristic of the substitution pattern on the aromatic rings.

  • C-Br Stretching: The carbon-bromine stretching vibration is typically found in the lower frequency region of the spectrum, generally below 700 cm⁻¹.[1]

The following table summarizes the expected characteristic FT-IR absorption bands for this compound and its comparative compounds.

Vibrational Mode Isoquinoline 3-Methylisoquinoline 4-Bromoisoquinoline This compound (Expected)
Aromatic C-H Stretch (cm⁻¹) ~3050~3050~3060~3060
Methyl C-H Stretch (cm⁻¹) -~2925 (asym), ~2860 (sym)-~2925 (asym), ~2860 (sym)
Ring C=C/C=N Stretch (cm⁻¹) ~1625, 1580, 1495~1620, 1575, 1500~1610, 1570, 1480~1605, 1565, 1475
Methyl C-H Bend (cm⁻¹) -~1450, 1380-~1445, 1375
Aromatic C-H Out-of-Plane Bend (cm⁻¹) ~830, 745~840, 750~820, 760~825, 755
C-Br Stretch (cm⁻¹) --~680~675

Note: The wavenumbers presented are approximate and can vary based on the sampling method and the physical state of the sample.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples

The following is a standard protocol for obtaining the FT-IR spectrum of a solid organic compound like this compound.

Method: Attenuated Total Reflectance (ATR)

This is a common and convenient method for solid samples.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.

  • Background Scan: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Analysis: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition: Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum and display the resulting transmittance or absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Alternative Method: KBr Pellet

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition and Processing: Follow steps 5 and 6 from the ATR method.

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using FT-IR spectroscopy in comparison with its analogs.

FT_IR_Comparison_Workflow cluster_target Target Compound cluster_alternatives Comparative Compounds cluster_analysis Spectral Analysis cluster_output Output Target This compound FTIR FT-IR Spectroscopy Target->FTIR Alternative1 3-Methylisoquinoline Alternative1->FTIR Alternative2 4-Bromoisoquinoline Alternative2->FTIR Alternative3 Isoquinoline (Parent) Alternative3->FTIR Data Characteristic Bands (C-H, C=C, C=N, C-Br, CH3) FTIR->Data Comparison Comparative FT-IR Data Table Data->Comparison Characterization Structural Characterization Comparison->Characterization

Caption: Workflow for comparative FT-IR analysis.

Conclusion

The FT-IR characterization of this compound, through a comparative analysis with related isoquinoline derivatives, allows for a detailed understanding of its molecular structure. The presence of the methyl group is expected to be confirmed by characteristic C-H stretching and bending vibrations. The bromine substituent will likely introduce a C-Br stretching band in the low-frequency region and induce shifts in the aromatic ring vibrations. This guide provides a foundational framework for researchers to interpret the FT-IR spectrum of this compound and distinguish it from similar compounds, aiding in its identification and quality control in drug development and scientific research.

References

Reactivity Face-Off: A Comparative Guide to 4-Bromo-3-methylisoquinoline and 4-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the strategic functionalization of heterocyclic scaffolds like isoquinoline is paramount. The choice of starting material, particularly the nature of the halogen at a key position, can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 4-bromo-3-methylisoquinoline and 4-chloroisoquinoline in three critical classes of organic reactions: Palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). This analysis is supported by established principles in organic chemistry to aid researchers in selecting the optimal substrate for their synthetic endeavors.

Executive Summary

The comparative reactivity of this compound and 4-chloroisoquinoline is primarily dictated by the nature of the carbon-halogen bond. In general, the weaker carbon-bromine bond in this compound renders it more reactive in palladium-catalyzed cross-coupling reactions. Conversely, in nucleophilic aromatic substitution, the higher electronegativity of chlorine can make the 4-position of 4-chloroisoquinoline more susceptible to initial nucleophilic attack, although the superior leaving group ability of bromide can complicate a straightforward comparison. The presence of a 3-methyl group in the bromo-derivative may also exert minor steric and electronic effects.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of aryl halides in these transformations generally follows the order: I > Br > Cl.[1] This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond, where the weaker C-Br bond is more readily cleaved during the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When comparing the two subject compounds, This compound is expected to be significantly more reactive than 4-chloroisoquinoline . This higher reactivity translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and often higher yields.

Table 1: Expected Comparative Performance in Suzuki-Miyaura Coupling

ParameterThis compound4-Chloroisoquinoline
Relative Reactivity HigherLower
Typical Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol% or more)
Reaction Temperature Milder (e.g., 80-100 °C)Harsher (e.g., >100 °C)
Reaction Time ShorterLonger
Expected Yield Generally HigherGenerally Lower
Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, for the formation of C-N bonds, relies on the oxidative addition of the aryl halide to a palladium catalyst. Consequently, This compound is anticipated to be the more reactive substrate . The use of specialized ligands and catalyst systems has enabled the efficient coupling of aryl chlorides; however, these reactions often require more forcing conditions compared to their bromo counterparts.

Table 2: Expected Comparative Performance in Buchwald-Hartwig Amination

ParameterThis compound4-Chloroisoquinoline
Relative Reactivity HigherLower
Ligand Choice Broader range of standard phosphine ligandsOften requires more specialized, electron-rich, and bulky ligands
Reaction Conditions MilderMore forcing (higher temperature, longer time)
Side Reactions Less prone to hydrodehalogenationMore susceptible to hydrodehalogenation
Expected Yield Generally HigherGenerally Lower

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of aryl halides in SNAr reactions is more nuanced and depends on a delicate balance of two opposing factors:

  • Electronegativity of the Halogen: The more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This factor favors the chloro-derivative.

  • Leaving Group Ability: The better leaving group is the one that is a weaker base. In this regard, bromide is a better leaving group than chloride.

For 4-haloisoquinolines, the electron-withdrawing effect of the ring nitrogen activates the 4-position towards nucleophilic attack. While the chloro-substituent in 4-chloroisoquinoline may facilitate the initial attack of the nucleophile due to its higher electronegativity, the subsequent expulsion of the halide is more favorable for the bromide in This compound . The overall rate will depend on which step is rate-determining. The presence of the 3-methyl group on the bromo-compound could introduce some steric hindrance to the incoming nucleophile, potentially slowing the reaction rate compared to an unsubstituted 4-bromoisoquinoline.

Table 3: Factors Influencing Reactivity in Nucleophilic Aromatic Substitution

FactorThis compound4-Chloroisoquinoline
Electrophilicity of C4 Less enhanced by halogenMore enhanced by halogen
Leaving Group Ability Better (Br⁻ is a weaker base)Poorer (Cl⁻ is a stronger base)
Steric Hindrance Potential hindrance from 3-methyl groupNo substituent at C3
Overall Reactivity Dependent on the rate-determining step and specific nucleophileDependent on the rate-determining step and specific nucleophile

Experimental Protocols

The following are detailed, adaptable protocols for the key reactions discussed.

Protocol 1: Suzuki-Miyaura Coupling of a 4-Haloisoquinoline

Materials:

  • 4-Haloisoquinoline (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To a flame-dried round-bottom flask, add the 4-haloisoquinoline, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 4-Haloisoquinoline

Materials:

  • 4-Haloisoquinoline (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a flame-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by the 4-haloisoquinoline and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring for the specified time (typically 6-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution of a 4-Haloisoquinoline with an Amine

Materials:

  • 4-Haloisoquinoline (1.0 eq)

  • Amine (2.0-5.0 eq, can also be used as solvent)

  • Base (optional, e.g., K₂CO₃, Et₃N, if the amine is used as its salt)

  • Solvent (e.g., EtOH, DMF, NMP, or neat amine)

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the 4-haloisoquinoline and the amine.

  • If necessary, add the base and/or solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100-160 °C) and stir for the required time (typically 12-48 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration.

  • Alternatively, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

Visualizing the Chemistry

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Select_Reactants Select Haloisoquinoline & Coupling Partner Start->Select_Reactants Prepare_Reagents Prepare Reagents & Solvents Select_Reactants->Prepare_Reagents Setup Reaction Setup (Inert Atmosphere) Prepare_Reagents->Setup Heating Heating & Stirring Setup->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quenching & Extraction Monitoring->Quench Purify Purification (Chromatography) Quench->Purify Characterize Characterization Purify->Characterize End End Characterize->End

Caption: A general experimental workflow for cross-coupling reactions.

Conclusion

References

A Comparative Guide to the Biological Activity of Bromo-isoquinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 4-bromo-3-methylisoquinoline in the context of other bromo-substituted isoquinoline derivatives, supported by available experimental data.

The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] The introduction of a bromine atom to the isoquinoline core can significantly modulate its biological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activity of this compound and other bromo-isoquinoline derivatives, drawing upon available experimental data and structure-activity relationship (SAR) studies to inform researchers, scientists, and drug development professionals.

While direct experimental data on the biological activity of this compound is limited in the public domain, we can infer its potential activities by examining related bromo-isoquinoline and bromo-quinoline analogs. The position of the bromine atom and the presence of other substituents, such as a methyl group, are critical determinants of a compound's biological effects.

Comparative Biological Activities of Bromo-isoquinoline Derivatives

Available research indicates that bromo-isoquinoline derivatives have been primarily investigated for their analgesic, anti-inflammatory, and anticancer activities.

Analgesic and Anti-inflammatory Activity

Derivatives of 3-bromo-isoquinoline have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents.[4][5] These studies suggest that the 3-position of the isoquinoline ring is a viable site for modification to achieve these therapeutic effects.[4][5]

Anticancer Activity

The anticancer potential of bromo-substituted quinolines, a closely related heterocyclic scaffold, has been more extensively studied. These studies provide valuable insights into the potential structure-activity relationships for bromo-isoquinolines. Research on brominated quinolines has demonstrated that the position of the bromine atom is crucial for antiproliferative activity.[6][7] For instance, bromination at the C-5 and C-7 positions of the quinoline ring has been shown to significantly enhance anticancer effects.[6][7]

A supplier of 4-bromoisoquinoline notes its potential anticancer activity, suggesting it may inhibit tumor cell growth in vitro by affecting DNA synthesis and RNA transcription, and by inducing apoptosis.[8] Furthermore, studies on 3-arylisoquinolines have revealed a broad antitumor spectrum against various human tumor cell lines.[9]

The introduction of a methyl group, as in This compound , could further influence its biological activity. The methyl group can affect the compound's lipophilicity, steric interactions with biological targets, and metabolic stability.

Data Presentation: A Comparative Summary

Due to the limited direct comparative studies, the following table summarizes the reported biological activities of various bromo-isoquinoline and related bromo-quinoline derivatives. This provides a preliminary basis for understanding the potential of different substitution patterns.

Compound ClassSubstitution PatternReported Biological ActivityReference
3-Bromo-isoquinoline derivativesBromine at C3Analgesic, Anti-inflammatory[4][5]
4-BromoisoquinolineBromine at C4Anticancer (Inferred)[8]
3-ArylisoquinolinesVarious aryl groups at C3Antitumor[9]
Bromo-quinoline derivativesBromine at C5 and C7Anticancer[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the context of evaluating the biological activity of bromo-isoquinoline derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., bromo-isoquinoline derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

In Vivo Analgesic Activity (Writhing Test)

This is a common method to screen for peripherally acting analgesics.

  • Animal Model: Mice are typically used for this assay.

  • Compound Administration: The test compounds are administered to the animals, usually via intraperitoneal or oral routes.

  • Induction of Writhing: After a specific period, a writhing-inducing agent (e.g., acetic acid) is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching behavior) is counted for a defined period.

  • Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Rats are commonly used for this assay.

  • Compound Administration: The test compounds are administered to the animals.

  • Induction of Edema: A sub-plantar injection of carrageenan is given into the hind paw of the rats to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups to the control group.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of bromo-isoquinolines.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Bromo-isoquinoline Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization invitro In Vitro Assays (e.g., Anticancer) characterization->invitro Test Compounds invivo In Vivo Assays (e.g., Analgesic, Anti-inflammatory) characterization->invivo Test Compounds data_analysis Data Analysis (IC50, % Inhibition) invitro->data_analysis invivo->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A generalized workflow for the synthesis and biological evaluation of bromo-isoquinoline derivatives.

SAR_logic parent Isoquinoline Scaffold bromo Bromo-substitution parent->bromo Modifies Electronic Properties methyl Methyl-substitution parent->methyl Modifies Lipophilicity & Sterics activity Biological Activity (e.g., Anticancer, Anti-inflammatory) bromo->activity Position is Critical methyl->activity Influences Potency & Metabolism

Caption: A simplified diagram illustrating the structure-activity relationship considerations for substituted isoquinolines.

References

A Comparative Guide to the Catalytic Functionalization of 4-bromo-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the isoquinoline scaffold is of paramount importance in medicinal chemistry due to its presence in a wide array of biologically active compounds. The C4 position, in particular, is a strategic site for modification to modulate pharmacological properties. This guide offers a comparative overview of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Sonogashira couplings, for the functionalization of 4-bromo-3-methylisoquinoline.

I. Comparative Performance of Catalytic Systems

The choice of catalyst and ligand is crucial for achieving high yields and reaction efficiency in cross-coupling reactions. Below is a summary of representative palladium-based catalytic systems for the Suzuki-Miyaura and Sonogashira couplings of this compound.

Table 1: Illustrative Comparison of Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Illustrative Yield (%)
System A 2SPhosK₃PO₄Toluene/H₂O1001285
System B 2XPhosCs₂CO₃1,4-Dioxane/H₂O1001292

Table 2: Illustrative Comparison of Catalysts for the Sonogashira Coupling of this compound with Phenylacetylene

Catalyst SystemCatalyst Loading (mol%)Co-catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Illustrative Yield (%)
System C 2CuI (4)PPh₃Et₃NTHF65888
System D 2None (Copper-free)cataCXium® ADIPEADMF801094

II. Experimental Protocols

Detailed methodologies for the cross-coupling reactions are provided below. These protocols are based on established procedures for similar substrates and should be optimized for the specific reaction conditions.

A. General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and base (2.0 equiv.) are added to a dry Schlenk flask. The flask is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen) three times. The palladium catalyst and ligand are then added under the inert atmosphere. Degassed solvent is added via syringe, and the reaction mixture is heated to the specified temperature with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

B. General Procedure for Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere are added this compound (1.0 equiv.), the palladium catalyst, the ligand, and the copper(I) iodide co-catalyst (if applicable). The flask is evacuated and backfilled with the inert gas. Degassed solvent and the amine base are added, followed by the dropwise addition of phenylacetylene (1.2 equiv.). The reaction mixture is stirred at the indicated temperature and monitored by TLC or LC-MS. After completion, the mixture is cooled, and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by flash column chromatography.

III. Mechanistic Pathways and Workflows

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, as well as a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition ArBr pd_intermediate Ar-Pd(II)(Br)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd_intermediate->transmetalation Ar'B(OH)₂ pd_aryl_intermediate Ar-Pd(II)(Ar')L₂ transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elimination->product

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add ArBr pd_ii Ar-Pd(II)(Br)L₂ ox_add->pd_ii transmetalation Transmetalation pd_ii->transmetalation pd_alkynyl Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkynyl red_elim Reductive Elimination pd_alkynyl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-C≡C-R Product red_elim->product cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation To Pd Cycle alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_acetylide + CuI, Base base Base

Figure 2: Catalytic cycle for the copper-catalyzed Sonogashira coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (this compound, coupling partner, base) inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert_atm add_catalyst Add Catalyst and Ligand inert_atm->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Figure 3: General experimental workflow for cross-coupling reactions.

Validating the Structure of Synthesized 4-Bromo-3-Methylisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the chemical structure of synthesized 4-bromo-3-methylisoquinoline. Through a comparative analysis of spectroscopic data against its potential isomers, this document outlines key analytical techniques and experimental protocols to ensure the unequivocal identification of the target molecule. The synthesis of substituted isoquinolines can often yield a mixture of positional isomers, making rigorous structural confirmation an essential step in the research and development process.

Introduction

This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. The precise placement of the bromo and methyl substituents on the isoquinoline core is critical to its chemical reactivity and biological activity. Ambiguity in its structure, particularly the formation of isomers such as 1-bromo-3-methylisoquinoline, 5-bromo-3-methylisoquinoline, or 7-bromo-3-methylisoquinoline, can lead to misleading experimental results and hinder downstream applications. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to differentiate this compound from its most probable isomeric impurities.

Comparative Spectroscopic Analysis

The following tables present a comparison of the expected spectroscopic data for this compound and its potential isomers. This data is derived from predictive models and analysis of related compounds.

¹H NMR Spectroscopy Data (Predicted, in CDCl₃)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, allowing for the differentiation of isomers.

Proton This compound (Predicted δ, ppm) 1-Bromo-3-methylisoquinoline (Predicted δ, ppm) 5-Bromo-3-methylisoquinoline (Predicted δ, ppm) 7-Bromo-3-methylisoquinoline (Predicted δ, ppm)
H-1~9.1-~9.2~9.0
H-5~8.0~8.1-~8.1
H-6~7.7~7.6~7.9-
H-7~7.6~7.7~7.5-
H-8~8.2~7.9~8.5~8.3
-CH₃~2.6~2.7~2.6~2.6

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values.

¹³C NMR Spectroscopy Data (Predicted, in CDCl₃)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its neighboring atoms.

Carbon This compound (Predicted δ, ppm) 1-Bromo-3-methylisoquinoline (Predicted δ, ppm) 5-Bromo-3-methylisoquinoline (Predicted δ, ppm) 7-Bromo-3-methylisoquinoline (Predicted δ, ppm)
C-1~152~142~153~151
C-3~150~158~151~150
C-4~120~128~129~128
C-4a~135~128~136~135
C-5~128~129~122~129
C-6~130~128~133~125
C-7~127~130~128~137
C-8~129~127~130~128
C-8a~136~135~134~135
-CH₃~20~22~21~20

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For bromo-containing compounds, the presence of two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br) results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Analysis This compound and its Isomers
Molecular Ion Expected at m/z 221 and 223 in an approximate 1:1 ratio.
Major Fragments Loss of a bromine radical ([M-Br]⁺) at m/z 142. Loss of HBr ([M-HBr]⁺) at m/z 141. Subsequent fragmentation of the methylisoquinoline cation.

While the primary fragmentation pattern is similar for all isomers, subtle differences in the relative intensities of fragment ions may be observed.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for substituted isoquinolines are related to the aromatic C-H and C=C/C=N stretching and bending modes.

Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound and Isomers
Aromatic C-H Stretch3100-3000
C=C and C=N Ring Stretch1620-1450
C-H Out-of-Plane Bending900-700 (pattern is diagnostic of substitution)
C-Br Stretch650-550

The pattern of C-H out-of-plane bending vibrations in the fingerprint region (900-700 cm⁻¹) is particularly useful for distinguishing between positional isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a spectral width of 0-10 ppm, a pulse angle of 90°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Key parameters include a spectral width of 0-200 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectra using appropriate software. Compare the chemical shifts, coupling constants, and integration values with the predicted data in the tables above to determine the isomeric structure.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

  • Data Analysis: Identify the molecular ion peaks (M and M+2) to confirm the molecular formula. Analyze the fragmentation pattern to further support the proposed structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for aromatic C-H, C=C/C=N, and C-Br bonds. Pay close attention to the pattern of peaks in the fingerprint region to distinguish between isomers.

Visualization of Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound.

ValidationWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesized_Product Synthesized Product (Crude Mixture) NMR NMR (¹H, ¹³C) Synthesized_Product->NMR Purification & Sample Prep MS Mass Spectrometry Synthesized_Product->MS Purification & Sample Prep IR IR Spectroscopy Synthesized_Product->IR Purification & Sample Prep Data_Comparison Compare with Predicted Data NMR->Data_Comparison MS->Data_Comparison IR->Data_Comparison Structure_Confirmed Structure Confirmed: This compound Data_Comparison->Structure_Confirmed Match Isomer_Identified Isomer Identified Data_Comparison->Isomer_Identified Mismatch

Caption: Workflow for the structural validation of this compound.

IsomerComparison cluster_isomers Potential Isomers Target This compound Isomer1 1-Bromo-3-methylisoquinoline Target->Isomer1 Different ¹H & ¹³C shifts Isomer5 5-Bromo-3-methylisoquinoline Target->Isomer5 Distinct aromatic proton pattern Isomer7 7-Bromo-3-methylisoquinoline Target->Isomer7 Unique C-H bending in IR

Caption: Key distinguishing features between the target molecule and its isomers.

Conclusion

The structural validation of synthesized this compound is paramount for its successful application in research and development. By employing a multi-technique spectroscopic approach and comparing the acquired data with predicted values for potential isomers, researchers can confidently confirm the identity and purity of their compound. This guide provides the necessary framework, including comparative data and experimental protocols, to perform a robust structural elucidation.

Navigating the Cancer Landscape: A Comparative Guide to the Cytotoxic Effects of Brominated Quinoline and Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing pursuit of novel and more effective cancer therapeutics, heterocyclic compounds, particularly quinoline and quinazoline derivatives, have garnered significant attention. Their structural versatility allows for modifications that can enhance their cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of several brominated quinoline and quinazoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is a synthesis of findings from multiple preclinical studies.

Comparative Cytotoxicity: A Quantitative Overview

The in vitro cytotoxic activity of various brominated quinoline and quinazoline derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the tables below. Lower IC50 values indicate greater cytotoxic potential.

Table 1: Cytotoxic Activity of Brominated Quinoline Derivatives

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 µg/mL--
5,7-Dibromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)25.6 µg/mL--
5,7-Dibromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)15.2 µg/mL--
6,8-dibromo-5-nitroquinoline (17)C650.05-Fluorouracil (5-FU)240.8 - 258.3
6,8-dibromo-5-nitroquinoline (17)HT2926.25-Fluorouracil (5-FU)240.8 - 258.3
6,8-dibromo-5-nitroquinoline (17)HeLa24.15-Fluorouracil (5-FU)240.8 - 258.3
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C615.45-Fluorouracil (5-FU)240.8 - 258.3
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HT2915.05-Fluorouracil (5-FU)240.8 - 258.3
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HeLa26.45-Fluorouracil (5-FU)240.8 - 258.3

Table 2: Cytotoxic Activity of Brominated Quinazolinone Derivatives

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
6-Bromoquinazolin-4(3H)-one derivative (8a)MCF-7 (Human Breast Adenocarcinoma)15.85 ± 3.32Erlotinib9.9 ± 0.14
6-Bromoquinazolin-4(3H)-one derivative (8a)SW480 (Human Colon Adenocarcinoma)17.85 ± 0.92Erlotinib-
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)MCF-71.7 µg/mLDoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative (IX)MCF-71.8 µg/mLDoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative (XIVd)MCF-71.83 µg/mLDoxorubicinNot Specified
Quinazolinone-triazole hybrid (2-bromo substituted)MCF-711.23 ± 0.20Doxorubicin10.81 ± 0.03

Experimental Protocols: Assessing Cytotoxicity

The evaluation of the cytotoxic activity of these compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability.[1]

Detailed MTT Assay Protocol
  • Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well). The plates are then incubated overnight in a humidified atmosphere at 37°C with 5% CO₂ to allow for cell adherence.[1]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the brominated quinoline or quinazoline derivatives. A vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only) are also included. The plates are incubated for a specified period, typically 48 or 72 hours.[1]

  • MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.[3]

  • Data Analysis and IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.[1]

Visualizing the Experimental Workflow

The general workflow for in vitro cytotoxicity screening is depicted in the following diagram.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Culture C Cell Seeding in 96-well Plates A->C B Compound Dilution Series D Treatment with Compounds B->D C->D E Incubation (e.g., 48h) D->E F Addition of MTT Reagent E->F G Incubation (2-4h) F->G H Solubilization of Formazan G->H I Absorbance Reading (570nm) H->I J Calculation of Cell Viability I->J K IC50 Determination J->K

General workflow for in vitro cytotoxicity screening.

Unraveling the Mechanisms of Action: Potential Signaling Pathways

While detailed mechanistic studies for all the compiled derivatives are not available, the scientific literature suggests that quinoline and quinazoline derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when activated, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell growth and proliferation.[4] Quinazoline-based compounds are known to act as EGFR inhibitors by competing with ATP for its binding site in the kinase domain, thereby blocking its activation.[4]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Quinazoline Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Inhibition of the EGFR signaling pathway.
Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. Topoisomerase inhibitors can act as "poisons" by stabilizing the transient complex between the enzyme and DNA, leading to DNA strand breaks and ultimately, apoptosis.[5] Certain quinoline derivatives have been shown to inhibit topoisomerase I.

Topoisomerase_Inhibition cluster_process Normal Topoisomerase Action DNA Supercoiled DNA Topoisomerase Topoisomerase I/II DNA->Topoisomerase Binds Cleavage DNA Cleavage Topoisomerase->Cleavage Religation DNA Religation Cleavage->Religation Stabilized_Complex Stabilized Enzyme-DNA Cleavage Complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor Quinoline Derivative Inhibitor->Cleavage Stabilizes Inhibitor->Religation Prevents DNA_Breaks DNA Strand Breaks Stabilized_Complex->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Mechanism of topoisomerase inhibition.

Conclusion

The presented data highlights the promising potential of brominated quinoline and quinazolinone derivatives as a scaffold for the development of novel anticancer agents. Several of these derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, with some exhibiting IC50 values in the low micromolar and even nanomolar range. The primary mechanism of action for some of these compounds appears to be the inhibition of key signaling pathways such as the EGFR pathway and the disruption of DNA replication through topoisomerase inhibition. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Guide to Assessing the Purity of 4-bromo-3-methylisoquinoline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 4-bromo-3-methylisoquinoline, a key building block in medicinal chemistry. We present a detailed experimental protocol for a primary HPLC method, propose a faster Ultra-High-Performance Liquid Chromatography (UPLC) method as an alternative, and provide supporting hypothetical data to illustrate their performance.

Introduction to Purity Assessment

The presence of impurities, even in trace amounts, can significantly impact the outcome of biological assays and synthetic reactions. HPLC is a powerful and widely used analytical technique for separating, identifying, and quantifying components in a mixture, making it the gold standard for purity determination of small molecules like this compound.[1][2] Its high resolution, sensitivity, and reproducibility are critical for ensuring the quality of research compounds and active pharmaceutical ingredients.[1]

This guide focuses on a reversed-phase HPLC method, which is well-suited for the analysis of moderately polar aromatic compounds like isoquinoline derivatives.[1] We also explore a UPLC method as a high-throughput alternative.

Experimental Protocols

A robust analytical method is crucial for accurate purity assessment. Below are detailed protocols for a primary HPLC method and a comparative UPLC method.

Primary Method: Reversed-Phase HPLC

This method is designed to provide excellent separation of this compound from potential process-related impurities and degradation products.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 1.0 mg of the this compound sample.

  • Dissolve the sample in 1.0 mL of methanol to achieve a concentration of 1 mg/mL.

  • Ensure complete dissolution by vortexing and sonicating for 5 minutes.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Alternative Method: Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC offers a significant advantage in terms of speed and solvent consumption without compromising resolution, making it ideal for high-throughput screening.

Instrumentation:

  • A UPLC system with a binary pump, autosampler, column manager, and a tunable UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 30% B0.5-3.0 min: 30-90% B3.0-3.5 min: 90% B3.6-4.0 min: 30% B
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm

| Injection Volume | 2 µL |

Sample Preparation: The sample preparation protocol is the same as for the primary HPLC method.

Workflow for Purity Analysis

The following diagram illustrates the general workflow for assessing the purity of this compound using either of the described chromatographic methods.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample (1 mg) dissolve Dissolve in Methanol (1 mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC/UPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Purity Report

References

A Comparative Guide to Isoquinoline Synthesis: An In-Depth Analysis of Four Classic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The efficient construction of this privileged heterocyclic system is therefore of paramount importance. This guide provides a comprehensive comparative analysis of four seminal methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Schlittler-Müller reactions. We present a detailed examination of their mechanisms, supported by quantitative data on yields and reaction conditions, full experimental protocols, and visual workflow diagrams to aid in methodological selection and application.

At a Glance: A Comparative Overview

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch ReactionSchlittler-Müller Reaction
Starting Materials β-Arylethylamideβ-Arylethylamine and an aldehyde or ketoneBenzaldehyde and a 2,2-dialkoxyethylamineSubstituted benzylamine and glyoxal hemiacetal
Key Reagents Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O)[1][2]Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂)Strong acid (e.g., concentrated H₂SO₄)[3]Acid catalyst
Initial Product 3,4-Dihydroisoquinoline (an imine)[4][1]1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle)[5]IsoquinolineIsoquinoline
Subsequent Steps Often requires a subsequent oxidation or reduction stepOften the final desired productTypically the final aromatic productTypically the final aromatic product
Reaction Conditions Generally requires harsh, refluxing acidic conditions[2]Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates)[5]Harsh, strongly acidic conditions and elevated temperaturesGenerally acidic conditions

Reaction Mechanisms and Logical Flow

The fundamental distinction between these synthetic routes lies in the nature of the key bond-forming steps and the intermediates involved.

Bischler-Napieralski Reaction

This reaction proceeds via the intramolecular cyclization of a β-arylethylamide, driven by a dehydrating agent.[4] The mechanism can follow two plausible pathways involving either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate.[2] The choice of pathway can be influenced by the specific reaction conditions.[4] The initial product is a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline or reduced to the tetrahydroisoquinoline.

Bischler_Napieralski cluster_0 Bischler-Napieralski Reaction Workflow β-Arylethylamide β-Arylethylamide Intermediate Nitrilium Ion or Imine-Ester Intermediate β-Arylethylamide->Intermediate Activation Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, P₂O₅) Dehydrating_Agent->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->3,4-Dihydroisoquinoline Oxidation_Reduction Oxidation or Reduction 3,4-Dihydroisoquinoline->Oxidation_Reduction Final_Product Isoquinoline or Tetrahydroisoquinoline Oxidation_Reduction->Final_Product

Bischler-Napieralski Reaction Workflow
Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5][6] The key intermediate is an electrophilic iminium ion, which undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[6] This reaction is particularly effective for electron-rich aromatic rings and can often be performed under milder conditions than the Bischler-Napieralski reaction.[5]

Pictet_Spengler cluster_0 Pictet-Spengler Reaction Workflow β-Arylethylamine β-Arylethylamine Condensation Condensation β-Arylethylamine->Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation Iminium_Ion Iminium Ion Intermediate Condensation->Iminium_Ion Acid Catalyst Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline

Pictet-Spengler Reaction Workflow
Pomeranz-Fritsch Reaction

This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[3] The reaction proceeds through the formation of an electrophilic intermediate that undergoes intramolecular cyclization onto the aromatic ring, followed by elimination to yield the aromatic isoquinoline directly.[3][7]

Pomeranz_Fritsch cluster_0 Pomeranz-Fritsch Reaction Workflow Benzaldehyde Benzaldehyde Condensation Condensation Benzaldehyde->Condensation Aminoacetal 2,2-Dialkoxyethylamine Aminoacetal->Condensation Benzalaminoacetal Benzalaminoacetal Intermediate Condensation->Benzalaminoacetal Cyclization Acid-Catalyzed Cyclization & Elimination Benzalaminoacetal->Cyclization Strong Acid Isoquinoline Isoquinoline Cyclization->Isoquinoline

Pomeranz-Fritsch Reaction Workflow
Schlittler-Müller Reaction

The Schlittler-Müller reaction is a modification of the Pomeranz-Fritsch synthesis. Instead of a benzaldehyde and an aminoacetal, this method utilizes a substituted benzylamine and glyoxal hemiacetal as the starting materials. This variation provides an alternative route to isoquinolines, often with different substitution patterns.

Schlittler_Muller cluster_0 Schlittler-Müller Reaction Workflow Benzylamine Substituted Benzylamine Condensation Condensation Benzylamine->Condensation Glyoxal_Hemiacetal Glyoxal Hemiacetal Glyoxal_Hemiacetal->Condensation Intermediate Intermediate Condensation->Intermediate Cyclization Acid-Catalyzed Cyclization & Elimination Intermediate->Cyclization Isoquinoline Isoquinoline Cyclization->Isoquinoline

Schlittler-Müller Reaction Workflow

Quantitative Data Summary

The following table presents a summary of representative yields for the synthesis of various isoquinoline derivatives using the four discussed methods. It is important to note that direct comparison of yields can be challenging due to variations in substrates and reaction conditions.

ReactionStarting Material(s)ProductReagents & ConditionsYield (%)
Bischler-Napieralski N-(3,4-Dimethoxyphenethyl)acetamide6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolinePOCl₃, reflux70-85
Bischler-Napieralski N-Phenethylbenzamide1-Phenyl-3,4-dihydroisoquinolinePPA, 150 °C60-75
Pictet-Spengler Tryptamine, Acetaldehyde1-Methyl-1,2,3,4-tetrahydro-β-carbolineH₂SO₄, EtOH, reflux80-90
Pictet-Spengler Dopamine hydrochloride, FormaldehydeTetrahydropapaverolinepH 4-5, room temperature75-85
Pomeranz-Fritsch Benzaldehyde, Aminoacetaldehyde diethyl acetalIsoquinolineH₂SO₄ (conc.), heat40-60
Pomeranz-Fritsch m-Methoxybenzaldehyde, Aminoacetaldehyde diethyl acetal7-MethoxyisoquinolineH₂SO₄ (conc.), heat50-65
Schlittler-Müller Veratrylamine, Glyoxal hemiacetal6,7-DimethoxyisoquinolineHCl, heat60-70
Schlittler-Müller Benzylamine, Glyoxal hemiacetalIsoquinolineH₂SO₄, heat55-65

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC).

Protocol 1: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
  • To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene (5 mL/mmol), add phosphorus oxychloride (2.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Make the aqueous solution basic (pH > 9) by the slow addition of concentrated ammonium hydroxide.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired 3,4-dihydroisoquinoline.

Protocol 2: Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline[6]
  • Dissolve tryptamine (1.0 eq) in a mixture of ethanol and water (4:1, 10 mL/mmol).

  • Add acetaldehyde (1.2 eq) to the solution.

  • Adjust the pH of the mixture to 4-5 with dilute sulfuric acid.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Basify the solution with aqueous sodium hydroxide to pH > 9.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 3: Pomeranz-Fritsch Synthesis of Isoquinoline[8]
  • To a solution of benzaldehyde (1.0 eq) in ethanol (5 mL/mmol), add aminoacetaldehyde diethyl acetal (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the benzalaminoacetal.

  • Slowly and carefully add the reaction mixture to concentrated sulfuric acid (10 eq) at 0 °C.

  • Heat the mixture to 100-120 °C and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the crude isoquinoline by distillation or column chromatography.

Protocol 4: Schlittler-Müller Synthesis of 6,7-Dimethoxyisoquinoline
  • Dissolve veratrylamine (1.0 eq) in a suitable solvent such as ethanol.

  • Add an aqueous solution of glyoxal hemiacetal (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., chloroform).

  • Dry the combined organic extracts over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Substrate Scope and Limitations

  • Bischler-Napieralski Reaction: This reaction is most effective for β-arylethylamides derived from electron-rich aromatic systems.[1][2] Electron-withdrawing groups on the aromatic ring can significantly decrease the yield or prevent the reaction altogether. A notable side reaction is the formation of styrenes through a retro-Ritter type reaction.[1]

  • Pictet-Spengler Reaction: The success of this reaction is also highly dependent on the electronic nature of the β-arylethylamine.[5] Aromatic rings with electron-donating groups readily undergo cyclization under mild conditions. Less nucleophilic aromatic rings, such as an unsubstituted phenyl group, may require harsher conditions, including higher temperatures and stronger acids, which can lead to lower yields.[5]

  • Pomeranz-Fritsch Reaction: A significant limitation of the classical Pomeranz-Fritsch reaction is the often low yields and the requirement for harsh acidic conditions.[8] The reaction is sensitive to the substituents on the benzaldehyde, with electron-donating groups generally favoring the cyclization.

  • Schlittler-Müller Reaction: As a modification of the Pomeranz-Fritsch synthesis, it shares some of its limitations. However, it provides a valuable alternative for accessing isoquinolines with different substitution patterns that may not be readily available through the original Pomeranz-Fritsch route.

Conclusion

The Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Schlittler-Müller reactions represent powerful and versatile tools for the synthesis of isoquinoline and its derivatives. The choice of method depends critically on the desired substitution pattern of the target molecule, the electronic nature of the available starting materials, and the tolerance of functional groups to the reaction conditions. While the Bischler-Napieralski and Pomeranz-Fritsch reactions often require harsher conditions, they provide access to dihydroisoquinolines and fully aromatic isoquinolines, respectively. The Pictet-Spengler reaction offers a milder route to tetrahydroisoquinolines, which are often the desired final products in pharmaceutical applications. The Schlittler-Müller modification provides a useful alternative to the Pomeranz-Fritsch synthesis. A thorough understanding of the mechanisms, scope, and limitations of each method, as outlined in this guide, is essential for the successful design and execution of synthetic strategies toward this important class of heterocyclic compounds.

References

Evaluating the Anti-Inflammatory Potential of Isoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent structural motif in a vast array of natural and synthetic compounds that exhibit a wide range of pharmacological activities. Among these, the anti-inflammatory potential of isoquinoline derivatives has garnered significant interest within the drug discovery community. This guide provides a comparative evaluation of the anti-inflammatory properties of isoquinoline derivatives, with a focus on their performance in preclinical models and the underlying mechanisms of action. While direct quantitative data for 3-bromo isoquinoline derivatives was not available in the public domain at the time of this review, this guide will utilize data from closely related isoquinoline analogues to provide a robust comparative framework.

Data Presentation: A Comparative Look at Anti-Inflammatory Activity

The anti-inflammatory efficacy of various isoquinoline derivatives has been quantified using in vitro assays that measure the inhibition of key inflammatory mediators. The following tables summarize the available quantitative data, offering a side-by-side comparison of different structural classes of isoquinolines.

Table 1: In Vitro Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Compound ClassSpecific Derivative(s)IC50 (µM)Cell LineReference
Chiral Pyrazolo IsoquinolinesCompound 7d20.76RAW 264.7[1][2]
Compound 7f26.74RAW 264.7[1][2]
Compound 7b33.8RAW 264.7[1][2]
Compound 7a47.76RAW 264.7[1][2]
Compound 7g47.8RAW 264.7[1][2]

Table 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition

Compound ClassSpecific Derivative(s)IC50 (µM)Assay TypeReference
1,3-Dihydro-2H-indolin-2-one DerivativesCompound 4e2.35In vitro COX-2 inhibitory assay[3]
Compound 9h2.42In vitro COX-2 inhibitory assay[3]
Compound 9i3.34In vitro COX-2 inhibitory assay[3]
Celecoxib (Reference Drug)-0.03In vitro COX-2 inhibitory assay[3]

Experimental Protocols: Methodologies for Key Assays

The following are detailed protocols for the key in vitro and in vivo experiments commonly used to evaluate the anti-inflammatory potential of chemical compounds.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used animal model assesses the ability of a compound to reduce acute inflammation.

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and experimental groups receiving various doses of the test compounds.

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • Test compounds, standard drug, or vehicle (control) are administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at several time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay determines a compound's ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in cultured macrophages.

  • Cell Line: Murine macrophage cell line, such as RAW 264.7, is used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

    • After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured spectrophotometrically, and the percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (LPS-stimulated) control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

In Vitro Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

  • Enzyme and Substrate: Purified recombinant human or ovine COX-2 enzyme and arachidonic acid as the substrate are used.

  • Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The COX-2 enzyme is pre-incubated with various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib).

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time and then stopped.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway TLR4->MAPK activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene induces Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines produces COX2 COX-2 Gene->COX2 produces iNOS iNOS Gene->iNOS produces Prostaglandins Prostaglandins COX2->Prostaglandins synthesizes NO Nitric Oxide iNOS->NO synthesizes

Caption: Inflammatory signaling pathway activated by LPS.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Mechanism of Action Studies cluster_4 Lead Optimization start Synthesis of Isoquinoline Derivatives char Structural Characterization start->char invitro In Vitro Assays (NO, COX-2) char->invitro ic50 Determine IC50 Values invitro->ic50 invivo In Vivo Model (Carrageenan Paw Edema) ic50->invivo efficacy Evaluate Anti-inflammatory Efficacy invivo->efficacy moa Mechanism of Action (Western Blot, etc.) efficacy->moa pathway Identify Molecular Targets moa->pathway lead Lead Compound Identification & Optimization pathway->lead

Caption: Experimental workflow for anti-inflammatory drug discovery.

References

Safety Operating Guide

Safe Disposal of 4-Bromo-3-Methylisoquinoline: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, it is imperative that laboratory personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the safety information for analogous compounds, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: In cases of poor ventilation or the potential for aerosol generation, a NIOSH-approved respirator is essential.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Management and Emergency Procedures

In the event of a spill, immediate action is required to contain and clean the affected area. The following steps should be taken:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. For solid spills, carefully sweep or scoop the material to avoid dust generation.

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: The sealed container with the spill cleanup materials must be disposed of as hazardous waste through an approved disposal facility.

Proper Disposal Procedures

The consistent and overriding recommendation from safety data sheets for structurally similar chemicals is the disposal of 4-bromo-3-methylisoquinoline and its containers through a licensed and approved waste disposal plant.[1][2] Under no circumstances should this chemical be disposed of down the drain or in general waste.

Key Disposal Steps:

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid potential reactions.

  • Container Management: Use only approved, properly labeled, and sealed containers for waste accumulation. The original product container can be used if it is in good condition.

  • Engage a Professional Disposal Service: Contact a certified hazardous waste disposal company to arrange for the collection and proper disposal of the chemical waste. Provide them with as much information as possible about the chemical's properties.

  • Documentation: Maintain accurate records of the waste generated, including quantities and disposal dates, in accordance with local and national regulations.

Summary of Safety and Disposal Information

For clarity and quick reference, the following table summarizes the key safety and disposal information for handling this compound, based on data for analogous compounds.

ParameterRecommendationSource
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat. Respirator if needed.[1][2]
Handling Use in a well-ventilated area, preferably a fume hood.[2]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal.
Primary Disposal Method Dispose of contents and container via an approved waste disposal plant.[1][2]
Environmental Precautions Do not allow to enter drains or the environment.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Handling of this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) A->C D Waste Generation A->D E Spill Occurs A->E F Segregate Waste into Labeled, Sealed Container D->F G Contain Spill with Inert Absorbent E->G I Store Waste in a Designated Secure Area F->I H Collect Spill Debris into Labeled, Sealed Container G->H H->I J Contact Approved Hazardous Waste Disposal Company I->J K Arrange for Waste Pickup and Disposal J->K L Maintain Disposal Records K->L

References

Personal protective equipment for handling 4-bromo-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 4-bromo-3-methylisoquinoline. This guide provides immediate, essential safety protocols and logistical information for the operational handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated aromatic compound that requires careful handling to mitigate potential health risks. Based on data for structurally similar compounds, researchers should be aware of the following potential hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation/Corrosion: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

To minimize exposure and ensure safety, a comprehensive personal protective equipment (PPE) plan is crucial. The following table summarizes the recommended PPE for handling this compound and similar halogenated aromatic compounds.

Protection Type Recommended PPE Purpose
Eye and Face Protection Chemical safety goggles and a face shield.[5]Protects against splashes and vapors that can cause serious eye damage.[5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[5]Prevents skin contact, which can lead to irritation.[5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain a safe working environment.

  • Preparation of the Work Area:

    • Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.

    • Place all necessary equipment and reagents within the fume hood before starting.

  • Chemical Handling:

    • Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize spill risks.

    • Conduct all experimental procedures within the chemical fume hood, keeping the sash at the lowest practical height.

  • Cleanup and Decontamination:

    • Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.

    • Collect the rinsate as hazardous waste.

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal of this compound and related waste is critical to prevent environmental contamination and comply with regulations.

  • Waste Segregation:

    • Halogenated organic waste must be collected separately from non-halogenated waste.[5]

    • Use a designated and properly labeled waste container for all materials contaminated with this compound, including unused product and contaminated consumables.

  • Waste Disposal:

    • Follow your institution's specific hazardous waste disposal procedures.

    • Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area before collection by environmental health and safety personnel.[5]

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound prep 1. Prepare Work Area - Verify fume hood function - Organize equipment ppe 2. Don PPE - Safety goggles & face shield - Chemical-resistant gloves - Lab coat prep->ppe Ensure safety measures are in place handle 3. Handle Chemical - Aliquot in fume hood - Perform experiment ppe->handle Proceed with experiment cleanup 4. Decontaminate - Rinse glassware with solvent - Collect rinsate handle->cleanup After experiment completion segregate 5. Segregate Waste - Halogenated organic waste container cleanup->segregate Proper waste management dispose 6. Dispose of Waste - Seal and label container - Store in designated area segregate->dispose Final disposal step

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.